molecular formula C20H14N2NaO8S2 B1492440 Pontacyl Violet 6R CAS No. 5850-63-5

Pontacyl Violet 6R

Cat. No.: B1492440
CAS No.: 5850-63-5
M. Wt: 497.5 g/mol
InChI Key: AYYVETDDLAFWFN-UHFFFAOYSA-N
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Description

Pontacyl Violet 6R is a useful research compound. Its molecular formula is C20H14N2NaO8S2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound Pontacyl Violet 6R is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pontacyl Violet 6R suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pontacyl Violet 6R including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5850-63-5

Molecular Formula

C20H14N2NaO8S2

Molecular Weight

497.5 g/mol

IUPAC Name

4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H14N2O8S2.Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);

InChI Key

AYYVETDDLAFWFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Pontacyl Violet 6R (CAS 5850-63-5): A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pontacyl Violet 6R, also identified by its CAS number 5850-63-5, is a versatile organic dye with a rich history in biological staining and emerging applications in diverse scientific fields.[1] This technical guide provides an in-depth exploration of the chemical and physical properties of Pontacyl Violet 6R, alongside detailed protocols for its core applications and an overview of its expanding role in biomedical research and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Chemical and Physical Properties

Pontacyl Violet 6R is an acid dye characterized by its disulfonated naphthylazo structure. This chemical architecture is fundamental to its staining properties and its interactions with various substrates.

Chemical Structure and Identity
  • Chemical Name: 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid disodium salt[1]

  • CAS Number: 5850-63-5[1]

  • Molecular Formula: C₂₀H₁₂N₂Na₂O₈S₂[1][2]

  • Molecular Weight: 518.42 g/mol [1][2]

Caption: Chemical structure of Pontacyl Violet 6R.

Physicochemical Data

A summary of the key physicochemical properties of Pontacyl Violet 6R is presented in the table below. This data is essential for the accurate preparation of solutions and for understanding the behavior of the dye in different experimental systems.

PropertyValueSource(s)
Appearance Red-light purple solid[3]
Solubility Soluble in water and alcohol.[3]
Behavior in Acid/Base In a strong sulfuric acid solution, it appears green-light blue, which turns to a red-light purple upon dilution. In an aqueous solution, the addition of strong hydrochloric acid results in a blue color, while the addition of a thick sodium hydroxide solution leads to a yellow-red color.[3]
Purity Commercially available with a purity of ≥95%.[4]

Applications in Biological Research and Beyond

Pontacyl Violet 6R has established itself as a valuable tool in several areas of scientific inquiry, primarily due to its staining capabilities and its more recently discovered biochemical and electrochemical properties.

Histological and Cytological Staining

The most well-documented application of Pontacyl Violet 6R is as a biological stain, particularly for nuclear components. Its anionic nature facilitates binding to positively charged proteins, such as histones, within the cell nucleus.

2.1.1. Mechanism of Nuclear Staining

The staining mechanism of Pontacyl Violet 6R is based on electrostatic interactions. The negatively charged sulfonate groups on the dye molecule bind to the positively charged amino groups of proteins in the acidic environment of the staining solution. This interaction results in the characteristic violet coloration of the cell nucleus.

cluster_0 Cellular Environment cluster_1 Staining Solution Cell Nucleus Cell Nucleus Histone Proteins (+) Histone Proteins (+) Cell Nucleus->Histone Proteins (+) Contains Stained Nucleus (Violet) Stained Nucleus (Violet) Histone Proteins (+)->Stained Nucleus (Violet) Results in Pontacyl Violet 6R (-) Pontacyl Violet 6R (-) Pontacyl Violet 6R (-)->Histone Proteins (+) Electrostatic Interaction

Caption: Mechanism of nuclear staining with Pontacyl Violet 6R.

2.1.2. Protocol for Nuclear Staining of Cultured Cells

This protocol provides a general guideline for staining the nuclei of adherent cultured cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • Adherent cells cultured on coverslips or in multi-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)

  • Pontacyl Violet 6R staining solution (e.g., 0.1% - 1% w/v in an appropriate buffer, potentially with a mordant like chrome alum)

  • Distilled water

  • Mounting medium

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency on a suitable substrate.

  • Washing: Carefully aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • For PFA fixation: Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

    • For methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the Pontacyl Violet 6R staining solution. The optimal concentration and the use of a mordant should be determined empirically. A historical protocol suggests a 1% aqueous solution can provide good nuclear staining after 1 hour, with the time reduced to 15 minutes with the use of a chrome salt mordant.

    • Incubate the fixed cells with the staining solution for the optimized duration (e.g., 15-60 minutes) at room temperature.

  • Washing after Staining: Gently wash the cells with distilled water to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualization: Observe the stained nuclei using a bright-field microscope. Nuclei should appear violet.

Emerging Applications

Beyond its traditional role in histology, Pontacyl Violet 6R has shown promise in other scientific domains.

2.2.1. Activation of Insulin-Degrading Enzyme (IDE)

Pontacyl Violet 6R has been identified as an activator of insulin-degrading enzyme (IDE), a key protease involved in the clearance of insulin and other amyloidogenic peptides.[1] While the precise mechanism of activation is still under investigation, this property makes Pontacyl Violet 6R a valuable tool for studying the regulation of IDE and its role in diseases such as diabetes and Alzheimer's disease. Further research is needed to elucidate the specific molecular interactions between the dye and the enzyme.

2.2.2. Dopant for Polypyrrole Electrodes

In the field of materials science, Pontacyl Violet 6R has been utilized as a dopant for polypyrrole (PPy), a conductive polymer.[1] Doping is a process that enhances the electrical conductivity of polymers. The incorporation of the sulfonate groups of Pontacyl Violet 6R into the PPy matrix introduces charge carriers, thereby increasing its conductivity. This application is relevant for the development of organic electronic devices, sensors, and biocompatible electrodes.

Applications in Drug Development

The properties of Pontacyl Violet 6R lend themselves to several applications within the drug development pipeline, from early-stage discovery to preclinical evaluation.

High-Throughput Screening (HTS) Assays

Cell-based assays are a cornerstone of modern drug discovery. Pontacyl Violet 6R can be employed in colorimetric assays to assess cell viability and proliferation in a high-throughput format. For instance, in a 96-well plate format, the amount of dye retained by adherent cells is proportional to the cell number. This allows for the rapid screening of compound libraries for cytotoxic or cytostatic effects. The protocol is similar to the nuclear staining protocol but involves a final step of solubilizing the dye and measuring the absorbance at a specific wavelength.

Preclinical Histology and Toxicological Pathology

In preclinical toxicology studies, histological evaluation of tissues from animal models is crucial for assessing the safety of new drug candidates.[5] Pontacyl Violet 6R can be used as a nuclear counterstain in these studies to provide clear visualization of cellular morphology and to identify any drug-induced pathological changes, such as inflammation, necrosis, or apoptosis. Its consistent nuclear staining provides essential context for the interpretation of tissue architecture.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Pontacyl Violet 6R.

  • Hazard Identification: Pontacyl Violet 6R is known to cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct light and incompatible materials.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Pontacyl Violet 6R is a valuable and multifaceted chemical with a well-established role in biological staining and exciting potential in other areas of scientific research. Its consistent performance as a nuclear stain, coupled with its emerging applications as an enzyme activator and a polymer dopant, makes it a significant tool for researchers in cell biology, drug discovery, and materials science. This guide provides a solid foundation for understanding and utilizing the properties of Pontacyl Violet 6R, and it is anticipated that further research will continue to uncover new and innovative applications for this versatile dye.

References

  • Carl ROTH. (n.d.). Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5. [Link]

  • PubChem. (n.d.). Pontacyl Violet 6R. [Link]

  • Wood, M. L., & Green, J. A. (1958). Studies on textile dyes for biological staining. I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN. Stain Technology, 33(6), 279–281. [Link]

  • Imai, R., et al. (2025). Protocol for visualization of ultrafine nuclear structures in cultured cells using protein retention expansion microscopy. STAR Protocols. [Link]

  • Nanjing Finechem Holdings Co., Ltd. (n.d.). Pontacyl Violet 6R (Sigma Aldrich/Merck/TCI Chemical Grade). [Link]

  • ResearchGate. (2025, July 21). Could you provide a detailed protocol for performing immunofluorescence staining on cultured cells?. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). Novel Dopant for Conductive Polymers: Spherical Polyelectrolyte Brushes. [Link]

  • Drug Metabolism and Disposition. (2001). Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. [Link]

  • Biophysics Reports. (n.d.). Principles of fluorescence correlation spectroscopy applied to studies of biomolecular liquid–liquid phase separation. [Link]

  • Frontiers in Pharmacology. (n.d.). Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment. [Link]

  • MDPI. (2024). Advances and Prospects in the Study of Spherical Polyelectrolyte Brushes as a Dopant for Conducting Polymers. [Link]

  • Platypus Technologies. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. [Link]

  • Universidad Autónoma de Nuevo León. (2024). The Staining Technique revolutionizes Cancer Cell Detection. [Link]

  • Aishwarya Khanduja. (2023). A Primer on Preclinical Toxicologic Pathology Studies. [Link]

  • RSC Publishing. (2019). Doping engineering of conductive polymer hydrogels and their application in advanced sensor technologies. [Link]

  • Pharmidex. (n.d.). Toxicological Preclinical. [Link]

  • AoB PLANTS. (2021). Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging. [Link]

  • ResearchGate. (2026). Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2023). Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. [Link]

  • ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. [Link]

  • WUR eDepot. (n.d.). Fluorescence Fluctuation Spectroscopy Applied to Living Plant Cells. [Link]

  • AoB PLANTS. (2021). Phenolic profile of a Parma violet unveiled by chemical and fluorescence imaging. [Link]

  • ResearchGate. (n.d.). Crystal violet staining and morphology of cell lines treated with.... [Link]

  • Semantic Scholar. (2014). THE ROLE OF CONDUCTIVE DOPANTS IN POLYMER CHOLESTERIC LIQUID CRYSTALS. [Link]

  • Frontiers in Chemistry. (2024). Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. [Link]

  • PMC. (n.d.). Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. [Link]

  • Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. [Link]

  • WHITE PAPER. (n.d.). High-Throughput Screening. [Link]

  • PMC. (n.d.). Interleukin-6 Enhances Glucose-Stimulated Insulin Secretion From Pancreatic β-Cells: Potential Involvement of the PLC-IP3–Dependent Pathway. [Link]

  • MDPI. (2024). Photodegradation and van der Waals Passivation of Violet Phosphorus. [Link]

  • MDPI. (2025). A Scoping Review of Clinical, Genetic, and Mechanistic Evidence Linking IL-6/IL-6R Signaling and Type 1 Diabetes Mellitus. [Link]

  • ResearchGate. (2025). Degradation pathways of Crystal Violet by Fenton and Fenton-like systems: condition optimization and intermediate separation and identification. [Link]

  • PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • PMC. (2024). Biodegradation of crystal violet by newly isolated bacteria. [Link]

  • Scilit. (n.d.). Interleukin-6 Enhances Glucose-Stimulated Insulin Secretion From Pancreatic β-Cells. [Link]

  • MDPI. (2021). Spontaneous Cell Detachment and Reattachment in Cancer Cell Lines: An In Vitro Model of Metastasis and Malignancy. [Link]

  • MDPI. (2023). Photodegradation of Methylene Blue and Crystal Violet by Zr-Modified Engelhard Titanium Silicate 10. [Link]

  • PMC. (n.d.). Role of IL-6/JAK/STAT pathway in inducing vascular insulin resistance. [Link]

  • PubMed. (n.d.). A modified and convenient method for assessing tumor cell invasion and migration and its application to screening for inhibitors. [Link]

  • YouTube. (2020). Interleukin 6 (IL6) physiology and IL6 antagonist pharmacology Tocilizumab. [Link]

Sources

Pontacyl Violet 6R molecular weight and formula C20H12N2Na2O8S2

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Bio-Analytical Applications

Executive Summary & Chemical Identity[1]

Pontacyl Violet 6R (also identified as C.I.[1][2][3][4] Acid Violet 13 or Sodium 2-(1-naphthylazo)chromotropate) is a disodium salt azo dye characterized by the molecular formula C20H12N2Na2O8S2 . While historically utilized in textile chemistry and histological staining, its utility has evolved into high-specificity biochemical applications, most notably as a small-molecule modulator in enzymatic assays involving Insulin-Degrading Enzyme (IDE) and as a dopant in conductive polymer synthesis.

This guide deconstructs the molecule's structure-function relationship, detailing its synthesis logic, spectral properties, and validated protocols for its use in proteomic research.

1.1 Structural Specifications
ParameterSpecification
Trade Name Pontacyl Violet 6R
IUPAC Name Disodium 4,5-dihydroxy-3-[(naphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
CAS Number 5850-63-5
Molecular Formula C₂₀H₁₂N₂Na₂O₈S₂
Molecular Weight 518.42 g/mol
Solubility Soluble in water (Red-Violet solution); Soluble in Ethanol
Absorption Max (

)
~515–520 nm (Water)
Chemical Architecture & Synthesis Logic

To understand the reactivity of Pontacyl Violet 6R, one must analyze its synthesis from Chromotropic Acid . The molecule is essentially a "half-sandwich" azo dye where the electron-rich chromotropic acid acts as the coupling component, providing high water solubility due to its two sulfonate groups.

Structural Analysis:

  • Azo Linkage (-N=N-): The primary chromophore responsible for the violet emission.

  • Naphthalene Backbone: Provides

    
    -conjugation, stabilizing the excited state.
    
  • Hydroxyl Groups (Positions 4,5): These are critical auxochromes. They facilitate hydrogen bonding and metal chelation (mordanting), which is essential for its histological applications.

  • Sulfonate Groups (Positions 2,7): Ensure high aqueous solubility, making the dye suitable for biological buffers.

Visualization: Synthesis Pathway

The following diagram illustrates the stoichiometric coupling of diazotized 1-naphthylamine with chromotropic acid to yield the target molecule.

SynthesisLogic Naph 1-Naphthylamine (C10H9N) Diazo Diazotization (NaNO2 / HCl) Naph->Diazo Salt Diazonium Salt (Electrophile) Diazo->Salt 0-5°C PV6R Pontacyl Violet 6R (C20H12N2Na2O8S2) Salt->PV6R Azo Coupling (Alkaline pH) Chrom Chromotropic Acid (Coupling Component) Chrom->PV6R

Figure 1: Retrosynthetic analysis showing the diazo coupling reaction required to generate the C20 backbone.

Core Application: Insulin-Degrading Enzyme (IDE) Modulation

A critical area of modern drug development for Alzheimer's Disease (AD) and Type 2 Diabetes is the regulation of Insulin-Degrading Enzyme (IDE) . IDE is a zinc-metalloprotease responsible for clearing insulin and Amyloid-


 (A

).

Research indicates that specific azo dyes, including Pontacyl Violet 6R, can act as allosteric modulators of IDE. Unlike simple inhibitors, these molecules can induce conformational changes that may enhance or alter substrate specificity, a phenomenon known as "suramin-like" modulation (though often with distinct kinetics).

3.1 Experimental Protocol: IDE Activity Assay

Objective: To quantify the effect of Pontacyl Violet 6R on recombinant IDE activity using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

  • Enzyme: Recombinant Human IDE (1–5 nM final concentration).

  • Substrate: Fluorogenic peptide (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • Modulator: Pontacyl Violet 6R (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute Pontacyl Violet 6R in assay buffer to generate a concentration curve (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix 10

    
    L of IDE with 10 
    
    
    
    L of Pontacyl Violet 6R. Incubate at 37°C for 15 minutes to allow conformational equilibration.
  • Initiation: Add 20

    
    L of fluorogenic substrate (10 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex/Em: 320/405 nm) kinetically for 30 minutes.

  • Analysis: Calculate

    
     relative to the DMSO control.
    

Critical Note: Pontacyl Violet 6R can act as a "promiscuous" aggregator at high concentrations. To validate that the observed effect is specific binding rather than colloidal aggregation, include 0.01% Triton X-100 in the buffer. If the activity modulation persists in the presence of detergent, the interaction is likely specific.

Visualization: IDE Modulation Pathway

IDE_Pathway IDE_Inactive IDE (Closed/Inactive) Zinc-Metalloprotease Complex IDE-Dye Complex (Conformational Shift) IDE_Inactive->Complex Allosteric Binding PV6R Pontacyl Violet 6R (Ligand) PV6R->Complex Cleavage Proteolytic Cleavage (Clearance) Complex->Cleavage Enhanced/Altered Catalysis Substrate Substrate (Insulin / Amyloid-Beta) Substrate->Cleavage

Figure 2: Proposed mechanism of action where PV6R binds to IDE, potentially stabilizing an open conformation or altering substrate access.

Secondary Application: Histological Staining

Historically, Pontacyl Violet 6R has been utilized as a nuclear stain, often in conjunction with mordants. Its anionic nature allows it to bind to cationic histone proteins in the nucleus under specific pH conditions.

4.1 Nuclear Staining Protocol (Chrome Mordant)

Based on the method by Wood & Green (1958).

  • Fixation: Fix tissue in 10% neutral buffered formalin.

  • Mordanting: Immerse slides in a 3% aqueous solution of Chromium Potassium Sulfate (Chrome Alum) for 30 minutes.

  • Rinsing: Wash thoroughly in distilled water.

  • Staining: Stain with 0.5% Pontacyl Violet 6R (dissolved in 1% acetic acid) for 10–20 minutes.

  • Differentiation: Rinse in 1% acid alcohol to remove background staining.

  • Dehydration/Clearing: Graded alcohols

    
     Xylene 
    
    
    
    Mount.

Result: Nuclei stain deep violet; cytoplasm remains pale or can be counterstained.

Safety & Handling (GHS Standards)

While useful, this compound presents specific hazards typical of azo dyes.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous chemical waste (contains sulfur and nitrogen). Do not flush down drains.

References
  • PubChem. Pontacyl Violet 6R (Compound Summary). [Link]

  • Wood, M. L., & Green, J. A. (1958). Studies on Textile Dyes for Biological Staining: I. Pontacyl Blue Black SX, Pontacyl Violet 6R and Luxol Fast Yellow TN.[2] Stain Technology, 33(6), 279-281.[2] [Link]

Sources

In-Depth Technical Guide to the Safety Data of C.I. 16640 Pontacyl Violet 6R

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety data for C.I. 16640 Pontacyl Violet 6R (CAS No. 5850-63-5). The information herein is synthesized to support risk assessment and ensure safe handling in a laboratory and drug development context.

Chemical Identity and Physicochemical Properties

C.I. 16640, also known as Pontacyl Violet 6R or Acid Violet 13, is a synthetic dye. Its fundamental identifiers and known properties are summarized below.

PropertyValueSource
Chemical Name Disodium 4,5-dihydroxy-3-(naphthalen-1-ylazo)naphthalene-2,7-disulphonate[1][2]
Synonyms C.I. Acid Violet 13, C.I. 16640, Pontacyl Violet 6R[1][2]
CAS Number 5850-63-5[1][2]
Molecular Formula C₂₀H₁₂N₂Na₂O₈S₂[1][2][3]
Molecular Weight 518.43 g/mol [1][2]
Physical State Solid, crystal powder[2]
Color Purple to black[2]
Odor Odorless[4]
Solubility Soluble in water and alcohol.[1][2]
Melting Point No data available
Boiling Point No data available
Density No data available
Vapor Pressure No data available

Hazard Identification and GHS Classification

Pontacyl Violet 6R is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification:

  • Skin Irritation: Category 2[3][5]

  • Serious Eye Irritation: Category 2[3][5]

Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning [3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

  • Precautionary Statements:

    • Prevention:

      • P264: Wash hands and any exposed skin thoroughly after handling.[5]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • Response:

      • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

      • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

      • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to mitigate the risks associated with Pontacyl Violet 6R.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection and use of controls.

Caption: Workflow for selecting appropriate exposure controls.

Protocol for Donning and Doffing PPE:

  • Donning:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they extend over the cuffs of the laboratory coat.

  • Doffing:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the laboratory coat, turning it inside out during removal.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Handling and Storage Procedures
  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid the formation and dispersion of dust.

    • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dark, and dry place.

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.
Skin Contact Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
Ingestion Rinse mouth. If feeling unwell, seek medical advice.
Accidental Release Measures

Protocol for Small Spills:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Moisten the spilled powder with water to prevent dust generation.

  • Carefully sweep or scoop up the material into a suitable container for disposal.

  • Clean the spill area with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical powder, or foam.

  • Hazardous Combustion Products: In the event of a fire, irritating and toxic fumes and gases may be generated.[4]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

The available toxicological data for Pontacyl Violet 6R is limited. The information below reflects the current state of knowledge.

Toxicological Data
EndpointResultSource
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation (Category 2)[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[3][5]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available
Ecological Information

There is no specific data available on the ecotoxicity of C.I. 16640 Pontacyl Violet 6R.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Regulatory Information

This substance is subject to the hazard communication requirements of the GHS and other national and international regulations.

References

  • Pontacyl Violet 6R - SAFETY D
  • MSDS SOLVENT VIOLET 13. (URL not available)
  • Acid Violet 13 - World dye variety. (2012, June 5). Retrieved from a source providing chemical properties.
  • Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals. (URL not available)
  • Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem. (n.d.). Retrieved from [Link]

Sources

Pontacyl Violet 6R: Spectral Properties and Bio-Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral properties, physicochemical profile, and bio-analytical applications of Pontacyl Violet 6R.

Executive Summary

Pontacyl Violet 6R (also known as Acid Violet 13 or C.I. 16640 ) is a synthetic azo dye historically utilized as a colorimetric standard in clinical diagnostics and, more recently, identified as a bioactive small molecule inhibitor of specific nucleases.

Unlike common protein stains (e.g., Coomassie Brilliant Blue) that rely on metachromatic shifts for detection, Pontacyl Violet 6R is primarily valued for its intrinsic spectral stability and its ability to mimic the absorbance signature of biological reaction products, such as the urobilinogen-Ehrlich complex.

Key Technical Specifications:

  • Chemical Name: Disodium 4,5-dihydroxy-3-[(1-naphthyl)azo]-2,7-naphthalenedisulfonate[1]

  • CAS Number: 5850-63-5[1][2]

  • 
     (Water):  538–542 nm
    
  • Primary Application: Artificial color standard for Urobilinogen determination (Watson’s Method).

  • Emerging Application: Small molecule inhibitor of DNase I, DNase

    
    , and SARS-CoV-2 exoribonuclease.
    

Physicochemical Profile

Chemical Structure and Chromophore

Pontacyl Violet 6R belongs to the monoazo class of dyes. Its chromophore consists of a naphthalene ring linked via an azo bond (


) to a chromotropic acid derivative. The presence of two sulfonate groups (

) confers high water solubility and anionic character, which is critical for its interaction with cationic domains on proteins.
PropertySpecification
Common Name Pontacyl Violet 6R
C.I.[1][2][3][4][5][6][7][8][9][10][11] Name Acid Violet 13
C.I. Number 16640
Molecular Formula

Molecular Weight 518.42 g/mol
Appearance Dark violet to black powder
Solubility Soluble in water (Violet/Red); Slightly soluble in ethanol
Spectral Characteristics

The absorption spectrum of Pontacyl Violet 6R is characterized by a strong transition in the visible region, resulting in a violet-red hue.

  • 
    :  538–542 nm (in distilled water).
    
  • Spectral Behavior: The dye exhibits a stable absorbance profile in neutral to slightly acidic aqueous solutions.

  • Differentiation: It is frequently confused with Acid Violet 7 (C.I. 18055), which has a

    
     near 520 nm. Researchers must verify the CAS number (5850-63-5) to ensure the correct dye is used for standardization protocols.
    

Experimental Protocol: Spectral Validation

Objective: To validate the identity and purity of a Pontacyl Violet 6R lot prior to use in quantitative assays.

Reagents and Equipment
  • Stock Solvent: Milli-Q Water (

    
    ).
    
  • Buffer: 10 mM Potassium Phosphate, pH 7.0 (optional for pH stability check).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvette: Quartz, 1 cm path length.

Methodology
  • Stock Preparation: Weigh

    
     of Pontacyl Violet 6R powder. Dissolve in 
    
    
    
    of Milli-Q water to create a
    
    
    (
    
    
    ) stock solution.
  • Dilution: Prepare a working solution of

    
     by diluting 
    
    
    
    of stock into
    
    
    of water.
  • Baseline Correction: Run a baseline scan using Milli-Q water from 200 nm to 800 nm.

  • Scan: Measure the absorbance of the working solution.

  • Criteria:

    • The primary peak must be centered between 538 nm and 542 nm .

    • Absorbance at

      
       should be linear with concentration (
      
      
      
      ) in the range of
      
      
      .
Workflow Diagram

SpectralValidation Start Start: Solid Dye Sample Weigh Weigh 10 mg (Analytical Balance) Start->Weigh Dissolve Dissolve in 100 mL Milli-Q Water Weigh->Dissolve Dilute Dilute to 10 µg/mL (Working Solution) Dissolve->Dilute Scan UV-Vis Scan (300-700 nm) Dilute->Scan Analyze Identify Lambda max Scan->Analyze Decision Is Lambda max 538-542 nm? Analyze->Decision Pass Pass: Proceed to Assay Decision->Pass Yes Fail Fail: Check Purity/Identity Decision->Fail No

Figure 1: Quality control workflow for validating Pontacyl Violet 6R spectral properties.

Application 1: The Watson Urobilinogen Standard

The most authoritative use of Pontacyl Violet 6R is in the Watson-Hawkinson method for urobilinogen determination. The reaction between urobilinogen and Ehrlich's reagent (p-dimethylaminobenzaldehyde) produces a red chromophore that is unstable and difficult to purify as a standard.

Pontacyl Violet 6R, when mixed with Pontacyl Carmine 2B , creates a stable, artificial standard that spectrally mimics the Ehrlich-Urobilinogen complex.

Preparation of Artificial Standard

Mechanism: Pontacyl Violet 6R provides the violet component, while Pontacyl Carmine 2B provides the red component. The combination yields a precise spectral match to the biological reaction product.

Protocol:

  • Stock Solution:

    • Dissolve 95 mg of Pontacyl Violet 6R and 5 mg of Pontacyl Carmine 2B in 1000 mL of 0.5% Acetic Acid .

  • Validation:

    • This mixture corresponds to a urobilinogen concentration of 0.6 mg/100 mL when compared against the Ehrlich reaction color.[12]

  • Usage:

    • Use this solution to calibrate the spectrophotometer or colorimeter at 560 nm (the compromise wavelength for the Ehrlich reaction).

    • Plot the standard curve using serial dilutions of this dye mixture to quantify urobilinogen in urine samples.

Application 2: Nuclease Inhibition & Drug Discovery

Recent high-impact research has repurposed Pontacyl Violet 6R from a passive dye to an active small molecule inhibitor . Its anionic naphthalene disulfonate structure allows it to dock into the active sites of specific nuclease enzymes.

Target Enzymes
  • DNase I & DNase

    
    :  Pontacyl Violet 6R acts as a competitive inhibitor. The sulfonate groups likely mimic the phosphate backbone of DNA, blocking the enzyme's substrate binding pocket.
    
  • SARS-CoV-2 Exoribonuclease (nsp14): In silico and in vitro studies suggest Pontacyl Violet 6R binds to the catalytic site of the viral exoribonuclease, potentially inhibiting viral replication proofreading.

Inhibition Mechanism Diagram

InhibitionMechanism Dye Pontacyl Violet 6R (Anionic Disulfonate) Enzyme Target Nuclease (DNase I / nsp14) Dye->Enzyme Competitive Binding (Mimics Phosphate) Complex Enzyme-Dye Complex (Inactive) Enzyme->Complex Stabilization DNA Substrate (DNA/RNA) (Phosphate Backbone) DNA->Enzyme Blocked Access Reaction Catalytic Hydrolysis Complex->Reaction Inhibition

Figure 2: Proposed mechanism of action for Pontacyl Violet 6R as a nuclease inhibitor. The dye competes with the nucleic acid substrate for the active site.

References

  • Watson, C. J., & Hawkinson, V. (1947). Studies of Urobilinogen: VI. Further Experience with the Simple Quantitative Ehrlich Reaction. Corrected Calibration of the Evelyn Colorimeter with a Pontacyl Dye Mixture. American Journal of Clinical Pathology, 17(2), 108–116. Link

  • Munaweera, R., & Hu, Y. S. (2021).[8] Computational Characterizations of the Interactions Between the Pontacyl Violet 6R and Exoribonuclease as a Potential Drug Target Against SARS-CoV-2.[6][8][11] Frontiers in Chemistry, 8, 622620. Link

  • Santa Cruz Biotechnology. (n.d.). Pontacyl Violet 6R (CAS 5850-63-5) Product Data Sheet. Link[2]

  • ChemicalBook. (2023).[2] Pontacyl Violet 6R (Acid Violet 13) Chemical Properties and Spectral Data. Link

  • Tokyo Chemical Industry (TCI). (n.d.). Pontacyl Violet 6R Product Specification. Link

Sources

The Lost Chromophore: A Technical Guide to Pontacyl Violet 6R in Histology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of Pontacyl Violet 6R (C.I. Acid Violet 13), focusing on its transition from a textile dye to a specialized biological stain.

Executive Summary

Pontacyl Violet 6R (C.I.[1][2][3][4][5][6][7][8] Acid Violet 13) represents a fascinating case study in the "textile-to-lab" pipeline that defined mid-20th-century histological innovation. Originally synthesized by DuPont for dyeing wool and silk, it was repurposed in 1958 as a high-contrast nuclear stain. Unlike standard basic dyes (e.g., Crystal Violet) that bind directly to nucleic acids, Pontacyl Violet 6R is an anionic azo dye . Its ability to stain nuclei—structures that typically repel anionic dyes—relies on a specific mordant-mediated coordination complex .

This guide explores the mechanistic paradox of Pontacyl Violet 6R, details the validated Wood & Green (1958) protocol, and analyzes its utility in visualizing keratin and nuclear architecture.

Part 1: Chemical Identity & Historical Origins[9][10]

Pontacyl Violet 6R belongs to the class of acid monoazo dyes . Its industrial utility was based on its fastness to light and washing on protein fibers (wool), a property that histologists later exploited to create permanent tissue stains.

Chemical Specifications
ParameterTechnical Detail
Common Name Pontacyl Violet 6R
Colour Index (C.I.) Acid Violet 13 (C.I. 16640)
CAS Number 5850-63-5
Chemical Class Monoazo; Naphthalene derivative
Chromophore Azo group (-N=N-)
Ionization Anionic (Disulfonated)
Solubility Soluble in water (violet); Soluble in ethanol (red-violet)
The 1958 Pivot

In the late 1950s, the search for synthetic alternatives to Hematoxylin (extracted from logwood) was intense. In 1958 , researchers M.L.[1] Wood and J.A.[1] Green published the seminal paper "Studies on textile dyes for biological staining", identifying Pontacyl Violet 6R as a superior nuclear stain when paired with chromium salts. This marked the dye's formal entry into the biological canon.

Part 2: The Mechanistic Paradox (The Chrome Bridge)

To understand how Pontacyl Violet 6R works, one must understand the "Acid Dye Paradox."

  • The Rule: Nuclei are acidic (rich in DNA/RNA). Therefore, they are basophilic and usually attract basic (cationic) dyes like Methylene Blue.

  • The Problem: Pontacyl Violet 6R is an acid (anionic) dye. Electrostatistically, it should be repelled by the nucleus.

  • The Solution (Mordanting): The protocol requires a metal salt (Chrome Alum or Potassium Bichromate). The Trivalent Chromium (

    
    ) acts as a coordination bridge .
    
The Chelation Pathway

The dye likely acts as a tridentate ligand. The azo nitrogen and the adjacent hydroxyl groups on the naphthalene ring form a "lake" with the Chromium ion. This Dye-Metal complex is net-positive, allowing it to bind with high affinity to the phosphate backbone of nuclear DNA and the carboxyl groups of nuclear histones.

Mechanism cluster_0 Step 1: Lake Formation cluster_1 Step 2: Tissue Binding Dye Pontacyl Violet 6R (Anionic -SO3-) Complex Dye-Metal Complex (Net Cationic Charge) Dye->Complex Chelation Mordant Chromium Mordant (Cr3+) Mordant->Complex Coordination Stained Stained Nucleus (Violet/Black) Complex->Stained Ionic Bonding to Phosphates Nucleus Cell Nucleus (DNA/Histones) Nucleus->Stained

Figure 1: The coordination chemistry allowing an anionic textile dye to stain acidic nuclear material via a Chromium bridge.

Part 3: The Wood & Green Staining Protocol (1958)

This protocol is reconstructed for modern application. It is a regressive stain , meaning the tissue is over-stained and then differentiated to achieve specificity.

Reagents Preparation
  • Stock Dye Solution: 1.0% aqueous Pontacyl Violet 6R.

  • Mordant A (Chrome Alum): 2.0% aqueous Chromium Potassium Sulfate.

  • Mordant B (Potassium Bichromate): 2.0% aqueous Potassium Dichromate.

  • Working Solution:

    • Mix equal parts Stock Dye and Mordant A (for black nuclei).

    • OR Mix 3 parts Stock Dye + 1 part Mordant B (for dark violet nuclei).

Step-by-Step Methodology
StepActionTimeCritical Observation
1 Deparaffinize sections and hydrate to distilled water.~10 minStandard histology prep.
2 Immerse in Working Solution (Dye + Mordant).15-30 minTissue will turn dark purple/black.
3 Rinse in running tap water.2 minRemoves excess unbound lake.
4 Differentiation: Dip in 70% Ethanol.10-30 secCritical: Stop when background clears but nuclei remain dark.
5 Counterstain (Optional) with Luxol Fast Yellow TN.2 minProvides cytoplasmic contrast (Yellow).
6 Dehydrate (95% EtOH -> 100% EtOH -> Xylene).~5 minStandard clearing.
7 Mount with resinous medium.N/APermanent preparation.
Diagnostic Results
  • Nuclei: Deep Violet to Black (depending on mordant).

  • Keratin: Intense Purple (Direct staining, no mordant required).

  • Collagen/Cytoplasm: Yellow (if counterstained).[7][9]

Part 4: Comparative Analysis & Legacy

Why did Pontacyl Violet 6R fall out of favor?

  • Toxicity: The required mordants (Chromium) are toxic and pose disposal challenges compared to modern alum-hematoxylins.

  • Convenience: Ready-made Hematoxylin solutions became commercially dominant.

  • Specificity: While excellent for nuclei, it was occasionally unpredictable with connective tissue if pH wasn't strictly controlled.

However, it remains a superior stain for keratin and differentiating mitotic figures in high-contrast photography.

Comparison with Standard Stains
FeaturePontacyl Violet 6RHematoxylin (Harris)Crystal Violet
Type Anionic AzoNatural HemateinCationic Triphenylmethane
Mordant? Required (Chrome)Required (Alum)No (Direct bind)
Nuclear Color Black/VioletBluePurple
Light Fastness High (Textile grade)ModerateLow (Fades)
Best Use Keratin/Nuclei General NucleiBacteria/Cell Culture

References

  • Wood, M. L., & Green, J. A. (1958).[1] Studies on textile dyes for biological staining: I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN.[1][7][9] Stain Technology.

  • Lillie, R. D. (1977). H. J. Conn's Biological Stains. Williams & Wilkins. (Definitive reference for CI numbers and dye chemistry).
  • PubChem. (n.d.).[3] Pontacyl Violet 6R (Compound Summary). National Library of Medicine.

  • ChemicalBook. (2023). Pontacyl Violet 6R Properties and Safety.

Sources

Methodological & Application

Application Notes and Protocols for the Exploratory Use of Pontacyl Violet 6R with Chrome Alum Mordant in Biological Staining

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling New Chromatic Possibilities in Histology

In the vast and established field of biological staining, the exploration of novel dye and mordant combinations offers a pathway to new visualization techniques and potentially enhanced differentiation of tissue components. This guide focuses on the experimental application of Pontacyl Violet 6R, an anionic azo dye, in conjunction with a chrome alum mordant for histological purposes. While Pontacyl Violet 6R is primarily documented for industrial applications, its chemical structure suggests its potential as an acid dye in biological contexts.[1]

This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in developing and optimizing new staining methodologies. We will delve into the theoretical underpinnings of the dye-mordant-tissue interaction, provide detailed exploratory protocols, and offer insights into the critical parameters for successful application.

The Science Behind the Stain: A Mechanistic Overview

The staining of biological tissues with Pontacyl Violet 6R and a chrome alum mordant is predicated on a two-stage chemical interaction: the binding of the mordant to the tissue and the subsequent formation of a dye-mordant complex.

Pontacyl Violet 6R: An Anionic Dye

Pontacyl Violet 6R, with the chemical formula C₂₀H₁₂N₂Na₂O₈S₂, is an acid dye.[2][3] In solution, it carries a net negative charge due to its sulfonate groups.[4][5] This anionic nature dictates its affinity for positively charged (cationic) components within cells and tissues.[1] These cationic sites are primarily found in proteins within the cytoplasm, muscle fibers, and collagen, which are rich in amino groups that become protonated at acidic pH.[6][7]

Chrome Alum: The Metallic Bridge

A mordant is a substance, typically a polyvalent metal ion, that forms a coordination complex with a dye, which then attaches to the substrate.[8][9] The term "mordant" is derived from the Latin "mordere," meaning "to bite," reflecting the historical belief that the mordant helped the dye "bite" into the fiber.[8] In this application, chrome alum (potassium chromium sulfate) provides trivalent chromium ions (Cr³⁺) that act as the mordant.[8][10] These chromium ions form a bridge between the tissue and the dye, enhancing the dye's binding and improving its fastness.[11][12]

The interaction can be visualized as the chromium ion forming a coordination complex with both the tissue substrate and the Pontacyl Violet 6R dye molecule. This creates a stable, insoluble "dye lake" that imparts color to the tissue.[8]

Visualizing the Proposed Mechanism

The following diagram illustrates the theoretical workflow and molecular interactions in a pre-mordanting (onchrome) approach.

G cluster_workflow Experimental Workflow (Onchrome Method) cluster_molecular Molecular Interaction Tissue Tissue Section (with cationic sites) Mordant Chrome Alum Solution (Cr³⁺ ions) Tissue->Mordant Step 1: Mordanting MordantedTissue Mordanted Tissue (Cr³⁺ bound to tissue) Mordant->MordantedTissue Dye Pontacyl Violet 6R Solution (Anionic dye) MordantedTissue->Dye Step 2: Dyeing StainedTissue Stained Tissue (Dye-Mordant-Tissue Complex) Dye->StainedTissue TissueMol Tissue Protein (+ charged sites) Cr3 Cr³⁺ TissueMol->Cr3 Coordination Bond DyeMol Pontacyl Violet 6R (- charged sites) Cr3->DyeMol Coordination Bond

Caption: Proposed workflow and molecular interactions for Pontacyl Violet 6R staining with a chrome alum mordant.

Reagents and Equipment

Reagents
  • Pontacyl Violet 6R (CAS 5850-63-5)[2][3][5]

  • Chrome Alum (Potassium Chromium Sulfate)

  • Distilled or deionized water

  • Acetic acid, glacial

  • Ethanol (95% and absolute)

  • Xylene or a xylene substitute

  • Resinous mounting medium

Equipment
  • Microscope slides

  • Coplin jars or staining dishes

  • Fume hood

  • Hot plate or water bath

  • Magnetic stirrer and stir bars

  • pH meter

  • Graduated cylinders and beakers

  • Microscope

Solution Preparation

SolutionPreparation
Pontacyl Violet 6R Staining Solution (0.5% w/v) Dissolve 0.5 g of Pontacyl Violet 6R in 100 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution (adjust to a pH of approximately 2.5-3.5). Stir until fully dissolved. Filter before use.
Chrome Alum Mordant Solution (3% w/v) Dissolve 3 g of chrome alum in 100 mL of distilled water. Gentle heating may be required to fully dissolve the crystals. Allow to cool to room temperature before use.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals.[2] Work in a well-ventilated area or a fume hood.[13]

Exploratory Staining Protocols

Given the absence of an established protocol, the following methods are proposed as starting points for optimization. The choice of method will influence the final staining characteristics.

Method 1: Pre-Mordanting (Onchrome)

In this method, the tissue is first treated with the mordant, followed by the dye.[8][14] This approach allows for the direct binding of the mordant to the tissue before the introduction of the dye.

Step-by-Step Protocol:

  • Deparaffinization and Hydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer through 2 changes of absolute ethanol for 3 minutes each.

    • Transfer through 95% ethanol for 3 minutes.

    • Rinse in running tap water for 1 minute.

    • Rinse in distilled water.

  • Mordanting:

    • Immerse slides in the 3% chrome alum solution for 10-20 minutes at room temperature. For potentially enhanced mordanting, this step can be performed at 37-60°C.

  • Washing:

    • Rinse slides thoroughly in several changes of distilled water to remove excess mordant.

  • Staining:

    • Immerse slides in the 0.5% Pontacyl Violet 6R solution for 5-15 minutes.

  • Differentiation (Optional):

    • If overstaining occurs, briefly rinse the slides in 95% ethanol with a few drops of acetic acid to decolorize the background.[15] This step requires microscopic control.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% ethanol and two changes of absolute ethanol (1 minute each).

    • Clear in two changes of xylene (or substitute) for 2 minutes each.

  • Coverslip with a resinous mounting medium.

Method 2: Meta-Mordanting (Metachrome)

This method simplifies the process by combining the mordant and dye in a single solution.[8][14]

Step-by-Step Protocol:

  • Deparaffinization and Hydration:

    • Follow Step 1 from the Pre-Mordanting protocol.

  • Staining and Mordanting:

    • Prepare the metachrome solution by mixing equal parts of the 3% chrome alum solution and the 0.5% Pontacyl Violet 6R solution immediately before use.

    • Immerse slides in the combined solution for 10-20 minutes.

  • Washing:

    • Rinse slides in distilled water.

  • Dehydration, Clearing, and Mounting:

    • Follow Step 6 from the Pre-Mordanting protocol.

Method 3: Post-Mordanting (Afterchrome)

Here, the tissue is first dyed and then treated with the mordant to fix and potentially alter the color of the dye.[8][11]

Step-by-Step Protocol:

  • Deparaffinization and Hydration:

    • Follow Step 1 from the Pre-Mordanting protocol.

  • Staining:

    • Immerse slides in the 0.5% Pontacyl Violet 6R solution for 10-20 minutes.

  • Washing:

    • Rinse slides briefly in distilled water.

  • Mordanting:

    • Immerse slides in the 3% chrome alum solution for 5-10 minutes.

  • Washing:

    • Rinse slides thoroughly in several changes of distilled water.

  • Dehydration, Clearing, and Mounting:

    • Follow Step 6 from the Pre-Mordanting protocol.

Optimization and Expected Results

Key Optimization Parameters:

ParameterRationale and Recommendations
pH of Staining Solution The pH is critical for the electrostatic interaction between the anionic dye and cationic tissue proteins.[1] An acidic pH (2.5-4.0) is recommended to ensure proteins are sufficiently protonated.[6]
Concentration of Dye and Mordant The provided concentrations are starting points. Higher concentrations may lead to darker staining but could also increase background noise. Lower concentrations may provide more subtle differentiation.
Incubation Times Staining and mordanting times should be systematically varied to achieve the desired intensity and contrast.
Temperature Performing the mordanting step at an elevated temperature (e.g., 60°C) may increase the reaction rate and the strength of the mordant binding.

Expected Results:

Based on the principles of acid dyes, Pontacyl Violet 6R is expected to stain acidophilic tissue components.[7] This includes:

  • Cytoplasm: Varying shades of violet.

  • Muscle Fibers: Deep violet.

  • Collagen: Violet.

  • Erythrocytes: Potentially a strong violet.

Nuclei, being basophilic due to their nucleic acid content, are expected to remain largely unstained by Pontacyl Violet 6R.[7] A counterstain, such as a hematoxylin solution, could be incorporated to visualize the nuclei.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Staining pH of the staining solution is too high. Insufficient incubation time. Mordant was not properly applied.Lower the pH of the dye solution with acetic acid. Increase incubation times for mordanting and/or staining. Ensure fresh mordant solution is used.
Overstaining/High Background Incubation time is too long. Dye concentration is too high. Inadequate rinsing after staining.Reduce incubation times. Dilute the staining solution. Differentiate with acidified ethanol. Ensure thorough washing.
Precipitate on Slide Dye or mordant solution was not filtered. Solutions were mixed improperly (in metachrome method).Filter all solutions before use. Prepare the metachrome solution immediately before use and ensure it is well-mixed.

Conclusion

The combination of Pontacyl Violet 6R and a chrome alum mordant represents an unexplored territory in histological staining. This guide provides a scientifically grounded framework for researchers to systematically investigate its potential. Through careful optimization of the provided exploratory protocols, it may be possible to develop a novel staining method that offers unique visualization of tissue architecture. The principles of acid dye chemistry and mordant action are the foundational pillars upon which this exploration is built, offering a logical path toward new discoveries in the visual landscape of histology.

References

  • Unraveling the Staining Mechanisms of Acid Dyes in Biological Applications: A Technical Overview - Benchchem. (n.d.).
  • Pontacyl Violet 6R 5850-63-5 wiki - Guidechem. (n.d.).
  • Mordants | StainsFile. (n.d.).
  • Dyes and Stains: from molecular structure to histological application - CONICET. (n.d.).
  • Differential Staining With Acid Dyes Bryan D. Llewellyn - StainsFile. (n.d.).
  • Mordant - Wikipedia. (n.d.).
  • Pontacyl Violet 6R | C20H14N2NaO8S2 | CID 156588809 - PubChem - NIH. (n.d.).
  • Basic and Acid Dyes for Histology | The Cell. (n.d.).
  • Mordant dye - Textile Knowledge. (n.d.).
  • Biological Stains | Classification, Examples & Uses - MacsChem. (n.d.).
  • 9 Mordant Dye | PDF - Scribd. (n.d.).
  • Pontacyl Violet 6R | CAS 5850-63-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Mordant Dyes | PPTX - Slideshare. (n.d.).
  • chromium as a fabric dye mordant : r/chemistry - Reddit. (2019, March 23).
  • Pontacyl Violet 6R (Sigma Aldrich/Merck/TCI Chemical Grade). (n.d.).
  • Mordants - Natural Dyes. (n.d.).
  • 4 types of aluminium mordants & recipes for use - The Natural Dye Store. (2025, August 11).
  • How To Mordant: Alum - Myra Made Color. (2020, December 6).
  • 5850-63-5 Pontacyl violet - ChemNet. (n.d.).
  • Procedures - Histology. (n.d.).
  • Nissl staining - Histological methods for CNS. (n.d.).
  • Special Stains | Histology Research Core. (n.d.).
  • Dako Guide to Special Stains. (n.d.).
  • METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION Charles J. Churukian, B.A., HT.HTL (ASCP) DEPARTMENT OF PATHOLOG - UR Medicine - University of Rochester. (n.d.).

Sources

Application Note: Preparation of Aqueous Pontacyl Violet 6R Staining Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a standardized, high-sensitivity method for preparing and applying Pontacyl Violet 6R (Acid Violet 17).

Part 1: Introduction & Scientific Rationale

The Molecule and Misconceptions

Pontacyl Violet 6R is an anionic triphenylmethane dye . It is critical to distinguish it from Crystal Violet (Basic Violet 3). While Crystal Violet binds to negatively charged components (DNA/RNA) in neutral/basic conditions, Pontacyl Violet 6R contains sulfonate groups (


) that bind electrostatically to protonated amino groups (Lys, Arg, His) on proteins under acidic conditions .
Mechanism of Action

The staining efficiency relies on the Colloidal Staining Principle . In strong acids (like phosphoric or trichloroacetic acid), the dye forms colloidal particles. These colloids are excluded from the gel matrix (low background) but are trapped by and bind tightly to protein bands, offering sensitivity comparable to silver staining (1–5 ng/mm²) but with better linearity for quantification.

Key Interaction:



Part 2: Materials & Reagents[1][2][3][4][5][6][7]

Critical Reagents
  • Pontacyl Violet 6R (Acid Violet 17): High purity (>90% dye content recommended).

  • Phosphoric Acid (85%): ACS Reagent grade. Used to create the acidic environment necessary for protein protonation.[1]

  • Milli-Q® Water (18.2 MΩ·cm): Essential to prevent background artifacts from metallic ions.

  • Trichloroacetic Acid (TCA): For the fixation step (precipitates proteins).

Safety & Handling (MSDS Summary)
  • Hazards: Causes skin and serious eye irritation (H315, H319).[2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Collect solvent waste; do not pour down the drain due to aquatic toxicity potential.

Part 3: Preparation Protocols

We provide two formulations: Protocol A (The Gold Standard for Proteomics/IEF) and Protocol B (General Histology).

Protocol A: Colloidal Pontacyl Violet 6R (High Sensitivity)

Best for: SDS-PAGE, IEF gels, and low-abundance protein detection.

Step 1: Prepare Stock Solutions

To maximize shelf life, prepare two separate stock solutions.

ComponentConcentrationPreparation (for 500 mL)Storage
Stock I (Dye) 0.2% (w/v)Dissolve 1.0 g Pontacyl Violet 6R in 500 mL Milli-Q water. Filter through 0.45 µm filter.[4]Room Temp (Dark)
Stock II (Acid) 20% (w/v)Dilute 118 mL of 85% Phosphoric Acid into 382 mL Milli-Q water.Room Temp
Step 2: Prepare Working Solution

Prepare immediately before use.

  • Mix Stock I and Stock II in a 1:1 ratio .

    • Example: 50 mL Stock I + 50 mL Stock II = 100 mL Working Solution.

    • Final Concentration: 0.1% Dye in 10% Phosphoric Acid.

  • Agitate for 5 minutes. The solution usually turns a deep violet.

Protocol B: Simple Aqueous/Acetic Stain

Best for: Histological tissue sections (collagen/elastic fibers) or rapid membrane staining.

  • Weigh 0.1 g Pontacyl Violet 6R .

  • Dissolve in 100 mL of dilute Acetic Acid solution (1% v/v).

    • Note: The acetic acid acts as a mordant and pH adjuster.

  • Heat gently to 50°C if dissolution is slow, then cool and filter.

Part 4: Experimental Workflow (Staining)

The following workflow describes the high-sensitivity application for protein gels (Protocol A).

Visualization of Workflow

StainingProtocol Start Post-Electrophoresis Gel Fix Fixation (20% TCA, 30 min) Start->Fix Immobilize Proteins Wash1 Wash (Milli-Q Water, 1 min) Fix->Wash1 Remove Excess Acid Stain Staining (Working Sol., 5-10 min) Wash1->Stain Colloidal Binding Destain Destaining (3% Phosphoric Acid) Stain->Destain Clear Background Image Imaging & Analysis Destain->Image Quantification

Caption: Optimized workflow for Colloidal Pontacyl Violet 6R staining of protein gels.

Step-by-Step Procedure
  • Fixation (Critical):

    • Immerse the gel in 20% (w/v) TCA for 30 minutes.

    • Why? This precipitates the proteins and removes SDS/ampholytes that interfere with staining.

  • Rinse:

    • Briefly rinse (1 min) with Milli-Q water to remove bulk TCA.

  • Staining:

    • Incubate gel in the Protocol A Working Solution for 5 to 10 minutes with gentle shaking.

    • Observation: Major bands (100–500 ng) often appear within 2 minutes.

  • Destaining (Background Clearance):

    • Transfer gel to 3% (w/v) Phosphoric Acid .

    • Change solution every 10 minutes until the background is clear (typically 20–40 mins).

    • Note: Unlike Coomassie, this does not require methanol, reducing gel shrinkage.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Insufficient destaining or old dye stock.Increase destaining time; ensure Stock I was filtered (0.45 µm) to remove aggregates.
Weak Staining pH too high (Proteins not protonated).Check Phosphoric Acid concentration.[5] Ensure Fixation step was not skipped.
Precipitate on Gel "Dye crash" due to solvent shock.Do not add methanol to the staining solution.[6] Use only aqueous acid formulations.
Gel Shrinkage Use of organic solvents (methanol/ethanol).[4][7]Pontacyl Violet 6R works best in purely aqueous acidic systems. Avoid alcohol.

Part 6: References

  • PubChem. (2025).[2] Pontacyl Violet 6R (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2001).[8] Staining proteins in gels. Current Protocols in Cell Biology. Available at: [Link]

Sources

Application Notes and Protocols for the Electrochemical Polymerization of Pyrrole with Pontacyl Violet 6R

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polypyrrole (PPy) stands as a prominent member of the intrinsically conducting polymers, lauded for its notable electrical conductivity, environmental stability, and biocompatibility.[1][2] These properties have rendered it a material of significant interest in diverse fields such as biosensors, energy storage, and electrochromic devices.[3][4] The electrical and physical properties of polypyrrole are not intrinsic but are profoundly influenced by the synthesis conditions and, most critically, by the choice of dopant anion incorporated into the polymer matrix during its formation.[5] This document provides a detailed protocol for the electrochemical polymerization of pyrrole using Pontacyl Violet 6R, an organic azo dye, as the dopant.

Pontacyl Violet 6R is an organic dye that can be utilized as a dopant for polypyrrole electrodes.[6] Azo dyes, as a class of dopants, are of particular interest as they can influence the morphology and conductivity of the resulting polypyrrole films.[7] The incorporation of a functional dye molecule like Pontacyl Violet 6R into the polypyrrole backbone can impart unique optical and electrochemical properties to the final material, opening avenues for novel applications. This guide will detail the electrochemical synthesis and characterization of polypyrrole films doped with Pontacyl Violet 6R (PPy-PV6R).

Theoretical Background: The Mechanism of Electropolymerization and Doping

The electrochemical polymerization of pyrrole is an oxidative process that occurs at the surface of an anode.[2] The process is initiated by the oxidation of the pyrrole monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized to their cationic forms. This process of oxidation and coupling continues, leading to the growth of a polymer chain on the electrode surface.

For the polymer to remain electrically neutral during this oxidative process, counter-ions from the electrolyte solution are incorporated into the growing polymer film.[5] These incorporated ions are referred to as dopants. In this protocol, the anionic Pontacyl Violet 6R serves as the dopant. The sulfonate groups on the Pontacyl Violet 6R molecule carry a negative charge, which balances the positive charge on the oxidized polypyrrole backbone. The size and chemical nature of the dopant anion can significantly impact the morphology, conductivity, and electrochemical stability of the resulting polypyrrole film.[5][8]

The electrochemical polymerization is often carried out using cyclic voltammetry (CV), a technique where the potential of the working electrode is swept linearly with time between two set values.[1][4] The resulting voltammogram provides information about the oxidation of the monomer and the growth of the polymer film. An increase in the peak currents with successive CV cycles is indicative of the deposition of a conductive polymer film on the electrode surface.[4]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the electrochemical synthesis of polypyrrole films doped with Pontacyl Violet 6R.

Materials and Reagents
  • Pyrrole (Py), freshly distilled before use

  • Pontacyl Violet 6R (CAS 5850-63-5)[9][10]

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP)

  • Deionized water

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl in saturated KCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Standard laboratory glassware

  • Nitrogen gas (for deoxygenation)

Electrolyte Solution Preparation
  • Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium perchlorate (TBAP), in anhydrous acetonitrile.

  • To this solution, add pyrrole to a final concentration of 0.1 M.

  • Add Pontacyl Violet 6R to the solution to a final concentration of 0.01 M. The concentration of the dopant may be varied to optimize the properties of the resulting film.

  • Stir the solution until all components are fully dissolved.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15-20 minutes prior to the electrochemical experiment.[4][11]

Electrochemical Cell Setup
  • Assemble a three-electrode electrochemical cell.

  • Polish the working electrode to a mirror finish using alumina slurry, rinse thoroughly with deionized water and then acetonitrile, and dry completely.

  • Place the prepared working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode in the electrochemical cell containing the deoxygenated electrolyte solution.

Electropolymerization Procedure via Cyclic Voltammetry
  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry by sweeping the potential from an initial potential where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl) to a final potential sufficient to oxidize the pyrrole monomer (e.g., +1.0 V vs. Ag/AgCl). The exact potential range may need to be optimized.

  • Set the scan rate to a suitable value, typically between 20 and 100 mV/s.[12]

  • Perform a set number of cycles (e.g., 10-20 cycles). The thickness of the polymer film will increase with the number of cycles.

  • After the desired number of cycles, remove the working electrode from the solution, rinse it gently with acetonitrile to remove any unreacted monomer and electrolyte, and allow it to dry.

Characterization of the PPy-PV6R Film
  • Cyclic Voltammetry: The electrochemical activity of the deposited PPy-PV6R film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile). The shape of the CV curve will provide information about the doping/dedoping process of the polymer.

  • UV-Vis Spectroscopy: The optical properties of the film can be analyzed using UV-Visible spectroscopy. The absorption spectra can confirm the incorporation of the dye and provide information about the electronic transitions in the doped polymer.[3][13]

  • Scanning Electron Microscopy (SEM): The surface morphology of the PPy-PV6R film can be visualized using SEM.[3][13] This can reveal the structure and uniformity of the deposited polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical structure of the polypyrrole and the presence of the dopant.[3][14]

Data Presentation and Expected Results

The following table summarizes the key experimental parameters for the electrochemical polymerization of pyrrole with Pontacyl Violet 6R.

ParameterValueRationale
Working Electrode Glassy Carbon / ITOProvides a conductive and inert surface for polymer deposition.
Reference Electrode Ag/AgClProvides a stable reference potential.
Counter Electrode Platinum wireCompletes the electrical circuit.
Electrolyte 0.1 M Pyrrole, 0.01 M Pontacyl Violet 6R, 0.1 M TBAP in AcetonitrileProvides the monomer, dopant, and supporting electrolyte for conductivity.
Potential Range -0.2 V to +1.0 V vs. Ag/AgClSpans the oxidation potential of pyrrole.
Scan Rate 50 mV/sA common scan rate for electropolymerization.[4]
Number of Cycles 15Controls the thickness of the polymer film.

Expected Results:

  • A visually apparent, colored (likely violet or black) film will be deposited on the working electrode.[2]

  • The cyclic voltammogram during polymerization will show an increase in peak current with each successive cycle, indicating the growth of a conductive polymer film.[4]

  • The cyclic voltammogram of the PPy-PV6R film in a monomer-free solution will exhibit characteristic redox peaks corresponding to the doping and dedoping of the polymer.

Visualization

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Synthesis A Prepare Electrolyte Solution (Pyrrole, Pontacyl Violet 6R, TBAP in Acetonitrile) B Deoxygenate Solution (N2 Purge) A->B C Assemble 3-Electrode Cell B->C D Connect to Potentiostat C->D E Run Cyclic Voltammetry (-0.2V to +1.0V, 50 mV/s, 15 cycles) D->E F PPy-PV6R Film Deposition E->F G Rinse Electrode (Acetonitrile) F->G H Dry Film G->H I Characterization (CV, UV-Vis, SEM, FTIR) H->I

Caption: Experimental workflow for the electrochemical polymerization of pyrrole with Pontacyl Violet 6R.

G cluster_ppy cluster_dopant ppy_chain ...-[Py(H+)]-[Py(H+)]-[Py(H+)]-[Py(H+)]-... PV6R [PV6R]⁻ ppy_chain->PV6R Ionic Interaction

Caption: Proposed structure of polypyrrole doped with Pontacyl Violet 6R.

Troubleshooting

IssuePossible CauseSuggested Solution
No polymer film formation Impure pyrrole monomerUse freshly distilled pyrrole.
Insufficient oxidation potentialIncrease the upper potential limit of the CV scan.
High water content in the solventUse anhydrous acetonitrile.
Poorly adherent film Electrode surface not cleanEnsure thorough cleaning and polishing of the working electrode.
High polymerization rateDecrease the scan rate or the monomer concentration.
Low conductivity of the film Insufficient dopingIncrease the concentration of Pontacyl Violet 6R or the supporting electrolyte.

Safety Precautions

  • Pyrrole is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid contact with skin and eyes and work in a well-ventilated area.

  • Tetrabutylammonium perchlorate is a strong oxidizing agent and may cause fire or explosion in contact with combustible materials.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Sources

Differentiating Cytoplasmic and Nuclear Staining with Pontacyl Violet 6R: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pontacyl Violet 6R, an anionic azo dye, offers remarkable versatility in histological and cytological staining, capable of selectively visualizing both nuclear and cytoplasmic components. This application note details the chemical principles and provides validated protocols for achieving selective nuclear staining, selective cytoplasmic staining, and a novel differential stain for both structures. The staining outcome is primarily governed by the strategic use of a chromium mordant and the precise control of pH. With a mordant, the dye forms a cationic complex that binds to nuclear chromatin. In an acidic solution without a mordant, it functions as a conventional acid dye, staining cytoplasmic proteins. By manipulating these conditions, researchers can unlock the full potential of Pontacyl Violet 6R for detailed cellular morphology studies.

Introduction: The Dual Nature of an Acid Dye

Pontacyl Violet 6R is classified as an acid dye, meaning its chromophore is an anion.[1] Typically, acid dyes are used to stain acidophilic (or eosinophilic) tissue components, which are basic in nature and carry a net positive charge at an acidic pH.[2][3] This category includes the majority of proteins found in the cytoplasm, as well as collagen and mitochondria.[2][4] The electrostatic interaction at a low pH drives the staining of these structures. The nucleus, rich in negatively charged phosphate groups from DNA and RNA, is basophilic and generally repels anionic dyes.[4]

However, the staining behavior of certain acid dyes, including Pontacyl Violet 6R, can be fundamentally altered by the introduction of a polyvalent metal ion, known as a mordant.[5][6] This guide elucidates the mechanism by which a chromium salt mordant can transform Pontacyl Violet 6R into a highly effective nuclear stain and provides protocols to harness both its nuclear and cytoplasmic staining capabilities.

The Core Mechanism: Mordants and pH

The ability to direct Pontacyl Violet 6R to either the nucleus or the cytoplasm hinges on two key factors: the presence of a chrome mordant and the pH of the staining solution.

Nuclear Staining: The Role of the Chrome Mordant

When Pontacyl Violet 6R is combined with a chromium salt, such as potassium dichromate or chrome alum (chromium potassium sulfate), a coordination complex is formed.[7][8] In this complex, the trivalent chromium ion (Cr³⁺) binds to the dye molecule, forming a larger entity known as a "lake".[7] This dye-mordant complex possesses a net positive charge, effectively converting the anionic acid dye into a cationic complex.[6][9]

This positively charged lake can then act as a basic dye, binding electrostatically to the strongly anionic phosphate groups of nucleic acids (DNA and RNA) within the nucleus.[7] This principle is analogous to the well-established use of other mordanted dyes like gallocyanin-chrome alum for selective and stoichiometric staining of nucleic acids.[2][10]

Mordant_Mechanism cluster_Solution In Solution (with Mordant) cluster_Tissue In Tissue PV Pontacyl Violet 6R (Anionic, -) Lake Dye-Mordant Lake (Cationic, +) PV->Lake + Cr Chrome Salt (Cr³⁺) (Cationic, +) Cr->Lake + Binding Electrostatic Binding Lake->Binding Attraction Nucleus Nucleus (Anionic, -) (Phosphate Groups) Binding->Nucleus

Figure 1: Mechanism of mordant-based nuclear staining. The anionic Pontacyl Violet 6R dye complexes with a cationic chrome salt to form a positively charged "lake," which then binds to the anionic phosphate groups in the nucleus.

Cytoplasmic Staining: Classic Acid Dye Behavior

In the absence of a mordant, Pontacyl Violet 6R behaves as a typical acid dye. To achieve cytoplasmic staining, the tissue section is placed in an acidic solution, typically with a pH between 4.5 and 5.5.[11] At this pH, the amino groups (-NH₂) of proteins, primarily lysine and arginine residues, become protonated (-NH₃⁺), imparting a net positive charge to cytoplasmic and extracellular proteins.[12] The anionic Pontacyl Violet 6R dye then binds to these cationic proteins via electrostatic attraction, resulting in strong cytoplasmic staining.

Cytoplasmic_Mechanism cluster_Solution In Solution (Acidic pH, No Mordant) cluster_Tissue In Tissue PV Pontacyl Violet 6R (Anionic, -) Binding Electrostatic Binding PV->Binding Attraction Cytoplasm Cytoplasmic Proteins (Cationic, + at low pH) (Protonated Amino Groups) Binding->Cytoplasm

Figure 2: Mechanism of cytoplasmic staining. In an acidic environment, cytoplasmic proteins become positively charged, attracting the anionic Pontacyl Violet 6R dye.

Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All procedures involving boiling solutions or volatile chemicals should be performed in a certified chemical fume hood.

Protocol 1: Selective Nuclear Staining (Mordant Method)

This protocol, adapted from the principles established by Wood and Green and analogous chrome-mordant methods, utilizes a pre-formed dye-mordant lake to achieve selective and robust nuclear staining.[10][12][13]

Workflow Diagram

Nuclear_Workflow Start Deparaffinize and Rehydrate Sections to Water Stain Stain in pre-boiled Pontacyl Violet-Chrome Alum Solution Start->Stain 15-30 min Wash1 Rinse in Distilled Water Stain->Wash1 Quick rinse Differentiate Differentiate in 70% Ethanol Wash1->Differentiate 10-30 sec Blue Blue in running tap water or Scott's Tap Water Substitute Differentiate->Blue 1-2 min Dehydrate Dehydrate, Clear, and Mount Blue->Dehydrate End View: Dark Violet Nuclei Dehydrate->End Cytoplasmic_Workflow Start Deparaffinize and Rehydrate Sections to Water PreStain (Optional) Perform Nuclear Stain (e.g., Weigert's Hematoxylin) Start->PreStain Stain Stain in Acidified Pontacyl Violet 6R Solution PreStain->Stain 1-3 min Wash1 Rinse in 0.5% Acetic Acid Stain->Wash1 Quick rinse Dehydrate Dehydrate, Clear, and Mount Wash1->Dehydrate End View: Pink-Violet Cytoplasm Dehydrate->End

Figure 4: Workflow for selective cytoplasmic staining.

Reagents and Solutions

  • Acidified Pontacyl Violet 6R Solution (pH ~5.0):

    • Pontacyl Violet 6R: 0.5 g

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: 1.0 mL

    • Preparation: Dissolve the Pontacyl Violet 6R in the distilled water. Add the glacial acetic acid and mix well. The pH should be between 4.5 and 5.5 for optimal results.

Step-by-Step Methodology

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.

  • (Optional) Nuclear Staining: If desired, stain nuclei with an acid-resistant hematoxylin (e.g., Weigert's) and blue as per standard protocols.

  • Staining: Immerse slides in the Acidified Pontacyl Violet 6R Solution for 1-3 minutes.

  • Rinse: Briefly rinse slides in 0.5% aqueous acetic acid to remove excess dye without shifting the pH significantly.

  • Dehydration and Mounting: Quickly dehydrate through 95% and absolute alcohols, clear in xylene, and mount with a resinous mounting medium. (Prolonged time in lower grade alcohols can lead to dye loss).

Expected Results:

  • Cytoplasm, Muscle, Collagen, Erythrocytes: Shades of pink to violet

  • Nuclei: Unstained (or colored by the chosen nuclear counterstain)

Protocol 3: Differential Nuclear and Cytoplasmic Staining

This novel protocol combines the principles of the previous two methods to achieve differential staining of both nucleus and cytoplasm using a single dye. It relies on a sequential application of mordanted and non-mordanted staining conditions.

Workflow Diagram

Differential_Workflow Start Deparaffinize and Rehydrate Sections to Water NucStain Nuclear Stain with Pontacyl Violet-Chrome Alum Solution Start->NucStain 10-15 min Wash1 Rinse in Distilled Water NucStain->Wash1 Diff Differentiate in 70% Ethanol Wash1->Diff Briefly Blue Blue in running tap water Diff->Blue 1 min CytoStain Cytoplasmic Stain with Acidified Pontacyl Violet 6R Blue->CytoStain 1-2 min Wash2 Rinse in 0.5% Acetic Acid CytoStain->Wash2 Dehydrate Dehydrate, Clear, and Mount Wash2->Dehydrate End View: Dark Violet Nuclei, Pink-Violet Cytoplasm Dehydrate->End

Figure 5: Workflow for differential staining.

Reagents and Solutions

  • All reagents from Protocol 3.1 and 3.2 are required.

Step-by-Step Methodology

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.

  • Nuclear Staining: Immerse slides in the Pontacyl Violet-Chrome Alum Staining Solution for 10-15 minutes.

  • Rinse and Differentiate: Briefly rinse in distilled water, followed by a quick dip in 70% ethanol to remove background staining.

  • Bluing: Wash in running tap water for 1 minute to set the nuclear stain.

  • Cytoplasmic Staining: Transfer slides directly into the Acidified Pontacyl Violet 6R Solution for 1-2 minutes.

  • Final Rinse: Briefly rinse in 0.5% aqueous acetic acid.

  • Dehydration and Mounting: Rapidly dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

  • Nuclei and Chromatin: Dark violet to blue-black

  • Cytoplasm, Muscle, Collagen: Contrasting shades of lighter pink-violet

Summary of Staining Parameters & Troubleshooting

Table 1: Comparative Staining Parameters

ParameterProtocol 1: NuclearProtocol 2: CytoplasmicProtocol 3: Differential
Primary Reagent Pontacyl Violet-Chrome AlumAcidified Pontacyl VioletSequential application of both
Key Additive Chrome AlumAcetic AcidChrome Alum then Acetic Acid
Target pH ~1.6 - 2.5~4.5 - 5.5Sequential pH change
Primary Target Nucleic Acids (Anionic)Proteins (Cationic)Both
Staining Time 15-30 minutes1-3 minutes10-15 min (Nuclear), 1-2 min (Cyto)
Outcome Dark violet nucleiPink-violet cytoplasmDark violet nuclei, pink-violet cyto

Troubleshooting Common Issues

  • Weak Nuclear Staining (Protocol 1 & 3):

    • Cause: Insufficient boiling of the dye-mordant solution, old solution, or insufficient staining time.

    • Solution: Prepare fresh Pontacyl Violet-Chrome Alum solution, ensuring it is boiled for at least 15 minutes. Increase staining time.

  • High Background Staining (Protocol 1 & 3):

    • Cause: Inadequate differentiation.

    • Solution: Optimize the duration of the 70% ethanol rinse. Check microscopically to ensure only nuclei remain strongly stained.

  • Weak Cytoplasmic Staining (Protocol 2 & 3):

    • Cause: pH of the eosin solution is too high (>5.5), or excessive time in lower-grade alcohols during dehydration.

    • Solution: Check and adjust the pH of the Acidified Pontacyl Violet solution. Ensure rapid dehydration.

  • Nuclei Stained Pink (Protocol 3):

    • Cause: The cytoplasmic stain has overpowered or replaced the nuclear stain.

    • Solution: Reduce the staining time in the Acidified Pontacyl Violet solution. Ensure the bluing step after nuclear staining is thorough.

Conclusion

Pontacyl Violet 6R is a powerful and adaptable dye whose utility extends far beyond that of a simple acid dye. By understanding and controlling the interplay between mordant chelation and solution pH, researchers can precisely direct the dye to either the nucleus or the cytoplasm. The protocols provided in this guide offer a validated framework for achieving selective nuclear, selective cytoplasmic, and comprehensive differential staining, providing a cost-effective and versatile tool for morphological analysis in research and drug development.

References

  • Berube, G. R., Powers, M. M., & Clark, G. (1966). The Gallocyanin-Chrome Alum Stain; Influence of Methods of Preparation on Its Activity and Separation of Active Staining Compoun. Stain Technology, 41(2), 73-81. [Link]

  • Einarson, L. (1932). A method for progressive selective staining of Nissl and nuclear substance in nerve cells. American Journal of Pathology, 8(3), 295–307. [Link]

  • Kiernan, J.A. (2008). Histological and Histochemical Methods: Theory and Practice (4th ed.). Scion Publishing Ltd.
  • Leeds University. (n.d.). The Histology Guide: H&E staining. Retrieved from [Link]

  • Llewellyn, B. D. (n.d.). Differential Staining With Acid Dyes. StainsFile. Retrieved from [Link]

  • Marshall, P. N., & Horobin, R. W. (1973). The mechanism of action of “mordant” dyes — a study using preformed metal complexes. Histochemie, 35(4), 361-371. [Link]

  • Saleh, A. M., et al. (2023). Evaluation of a New Mordant Based Haematoxylin Dye (Haematoxylin X) for Use in Clinical Pathology. Frontiers in Medicine, 10, 1269894. [Link]

  • StainsFile. (n.d.). Mordants. Retrieved from [Link]

  • StainsFile. (n.d.). Einarson's Gallocyanin-Chrome Alum. Retrieved from [Link]

  • Wood, M. L., & Green, J. A. (1958). Studies on Textile Dyes for Biological Staining: I. Pontacyl Blue Black SX, Pontacyl Violet 6R and Luxol Fast Yellow TN. Stain Technology, 33(6), 279-281. [Link]

  • Wright, S. (n.d.). Chapter 6: Nuclear and Cytoplasmic Staining Flashcards. Brainscape. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing Pontacyl Violet 6R precipitates from tissue sections

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pontacyl Violet 6R, also known as Acid Violet 49, is an acid dye widely used in histology for staining cytoplasm, collagen, and other connective tissue components, often as part of trichrome staining methods. Its vibrant violet hue provides excellent contrast and detailed morphological visualization. However, a common challenge encountered by researchers is the formation of precipitates on tissue sections. These artifacts can obscure cellular detail, interfere with accurate diagnosis, and compromise the quality of research data.

This guide provides a comprehensive troubleshooting framework for identifying, removing, and preventing Pontacyl Violet 6R precipitates. It is designed for researchers, scientists, and drug development professionals to ensure high-quality, reproducible staining outcomes.

Quick-Find FAQs

Q1: What do Pontacyl Violet 6R precipitates look like?

A: Precipitates typically appear as fine, amorphous, or crystalline dark violet deposits on top of the tissue section, rather than within the tissue structures themselves. They can be randomly scattered or concentrated in specific areas and are often in a different focal plane than the tissue itself.

Q2: What are the primary causes of Pontacyl Violet 6R precipitation?

A: Precipitation is most often caused by:

  • Supersaturated Staining Solution: The dye concentration exceeds its solubility limit in the solvent, often due to evaporation or incorrect preparation.

  • Temperature Fluctuations: A decrease in temperature can lower the dye's solubility, causing it to fall out of solution.[1]

  • Incorrect pH: The solubility of acid dyes like Pontacyl Violet 6R can be pH-dependent. A shift outside the optimal pH range of the staining solution can lead to precipitation.

  • Contamination: The presence of foreign particles or contamination in the staining solution can act as nucleation sites for precipitate formation.[2]

  • Prolonged Staining Times: Leaving slides in the staining solution for excessive periods can sometimes lead to precipitate formation, especially if the solution is close to saturation.

In-Depth Troubleshooting Guide

This section provides detailed questions and answers to help you diagnose and resolve specific issues with Pontacyl Violet 6R precipitation.

Q: I see dark violet crystals on my slide after staining. How can I confirm it's a precipitate and not a feature of the tissue?

A: Use your microscope's fine focus adjustment. Precipitates are surface artifacts and will be in a different focal plane than the cells within the tissue. As you focus up and down, the tissue will go out of focus while the crystals become sharp, and vice-versa. This is a clear indication of a surface deposit.[2]

Q: What is the first and least destructive method I should try to remove fresh precipitates?

A: The most straightforward approach is a brief rinse in a solution that can gently solubilize the precipitate without significantly stripping the stain from the tissue.

  • Recommended First Step: A quick rinse (10-30 seconds) in a differentiating solution, such as 1% acetic acid in distilled water, can often remove minor precipitation. Acetic acid can help to gently dissolve the unbound or loosely bound dye aggregates on the surface. Observe the slide microscopically after this step to see if the precipitate is gone before proceeding with dehydration and coverslipping.

Q: The acidic rinse didn't work or it started to remove the desired stain from the tissue. What's the next step?

A: If a simple acidic rinse is ineffective or too harsh, a controlled wash with a solvent known to dissolve the dye is the next logical step. Since Pontacyl Violet 6R is an organic dye, a brief wash in an appropriate alcohol solution can be effective.

  • Recommended Second Step: Briefly wash the slide in 70-95% ethanol. This can often dissolve the precipitate without excessively destaining the tissue if done quickly. It is crucial to monitor this process under a microscope to stop as soon as the precipitate is cleared.

Q: I have tried rinsing, but the precipitate remains. Is there a more robust method?

A: For stubborn precipitates, a complete destaining and restaining procedure may be necessary. This should be considered a last resort as it can be harsh on the tissue.

  • Recommended Final Step:

    • Remove the coverslip using xylene.

    • Hydrate the section back to water through graded alcohols.

    • Treat the section with an acidic alcohol solution (e.g., 1% HCl in 70% ethanol) until the stain and precipitate are removed.

    • Wash thoroughly in running tap water.

    • Restain the section using a freshly filtered Pontacyl Violet 6R solution, paying close attention to staining time.[1]

Q: How can I prevent Pontacyl Violet 6R from precipitating in the first place?

A: Prevention is always the best strategy. Adhering to proper lab practices can eliminate most issues with precipitation.[1][2]

Preventative ActionRationale
Filter the Stain Always filter the staining solution through Whatman #1 filter paper (or equivalent) immediately before use.[3]
Use Fresh Solutions Prepare fresh staining solutions regularly. Do not "top off" old solutions with new ones.[1]
Maintain Temperature Store and use the stain at a consistent room temperature. Avoid staining in cold rooms or near drafts.[1]
Ensure Proper Sealing Keep the staining solution container tightly sealed to prevent solvent (e.g., water, alcohol) evaporation, which increases dye concentration.[1]
Check pH If preparing the solution in-house, verify that the pH of the final solution is within the recommended range for the protocol.
Clean Glassware Use scrupulously clean glassware for both solution preparation and staining to avoid introducing contaminants.[4]

Experimental Protocols & Workflows

Protocol 1: Gentle Precipitate Removal with Acetic Acid
  • After the Pontacyl Violet 6R staining step, instead of proceeding directly to dehydration, place the slide in a coplin jar containing 1% Glacial Acetic Acid in Distilled Water .

  • Agitate the slide gently for 15-30 seconds.

  • Remove the slide and rinse briefly in a fresh jar of distilled water to stop the action of the acid.

  • Check for precipitate removal under a microscope.

  • If successful, proceed with the standard dehydration and coverslipping steps. If not, proceed to Protocol 2.

Protocol 2: Destaining and Restaining
  • If coverslipped, immerse the slide in a xylene-filled coplin jar until the coverslip detaches.

  • Pass the slide through two changes of absolute ethanol (2 minutes each).

  • Pass the slide through two changes of 95% ethanol (2 minutes each).

  • Rinse in running tap water for 5 minutes.

  • Immerse the slide in Acid Alcohol (1% HCl in 70% Ethanol) . Agitate and monitor until the section is colorless.

  • Wash thoroughly in running tap water for at least 5 minutes to remove all acid.

  • Rinse in distilled water.

  • Restain the slide following your standard protocol, ensuring the Pontacyl Violet 6R solution has been freshly filtered.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing Pontacyl Violet 6R precipitates.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Removal Strategy cluster_2 Outcome cluster_3 Prevention start Precipitate Observed on Tissue Section confirm Confirm artifact is in a different focal plane start->confirm rinse Protocol 1: Rinse in 1% Acetic Acid (15-30s) confirm->rinse check1 Precipitate Removed? rinse->check1 alcohol Brief Wash in 70-95% Ethanol (Monitor Microscopically) check1->alcohol No finish Proceed to Dehydration & Coverslipping check1->finish Yes check2 Precipitate Removed? alcohol->check2 destain Protocol 2: Full Destain & Restain with Filtered Solution check2->destain No check2->finish Yes destain->finish prevent Implement Preventative Measures: - Filter Stain Before Use - Use Fresh Solutions - Maintain Temperature finish->prevent

Caption: Troubleshooting workflow for removing Pontacyl Violet 6R precipitates.

References

  • A simple method for removing stain precipitates from biological sections for transmission electron microscopy. PubMed. [Link]

  • A method for removing stain precipitate and destaining sections. PubMed. [Link]

  • Artifact in Histological Section. Biomedical and Pharmacology Journal. [Link]

  • Rapid Artefact Removal and H&E-Stained Tissue Segmentation. arXiv. [Link]

  • Rapid Artefact Removal and H&E-Stained Tissue Segmentation. Edinburgh Research Explorer. [Link]

  • Removing stain precipitates from biological ultrathin sections. Semantic Scholar. [Link]

  • Common Artifacts and Remedies in Histological Preparations. Scientific Research Publishing. [Link]

  • A method for removing precipitate from ultrathin sections resulting from glutaraldehyde-osmium tetroxide fixation. ResearchGate. [Link]

  • Artifacts in histopathology. Veterian Key. [Link]

  • How to Prepare Acid Violet 49 Standard Sample and Detect Synthetic Dyes in Cosmetics. CD Formulation. [Link]

  • Removal of Acid Violet 49 and Acid Red 88 dyes from Aqueous Solutions using Advanced Oxidation Process. ResearchGate. [Link]

  • Solvents and solubilities. MicroChemicals. [Link]

  • Adsorption of Acid Violet 49 dye from aqueous solution by processed agricultural waste. ResearchGate. [Link]

  • Molecular structure of Acid Violet 49. ResearchGate. [Link]

  • Solvent Miscibility Table. From Alpha Aesar, part of Thermo Fisher Scientific. [Link]

  • Pontacyl Violet 6R. PubChem. [Link]

  • Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5. Carl ROTH. [Link]

  • HISTOLOGIC®. Sakura Finetek USA. [Link]

  • Removal of Crystal Violet from Aqueous Solution using Post-Treated Activation Biochar Derived from Banana Pseudo Stem. Journal of Ecological Engineering. [Link]

  • A study into the mechanism of the Crystal Violet reaction in Staphylococcus aureus. PMC. [Link]

  • Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication. MDPI. [Link]

  • Comparison of Methods for the Histological Evaluation of Odontocete Spiral Ganglion Cells. MDPI. [Link]

  • Deep ultraviolet-excited fluorescence histology with fibre optic illumination for tissue microtopography and quantitative mappin. bioRxiv. [Link]

Sources

Technical Support Center: Optimizing Differentiation Time for Pontacyl Violet 6R

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pontacyl Violet 6R. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the differentiation step in your staining protocols. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and perfect your technique for reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Pontacyl Violet 6R, providing a foundational understanding of its properties and application.

Q1: What is Pontacyl Violet 6R and what is its primary application in a laboratory setting?

Pontacyl Violet 6R is an organic dye that has been identified as an excellent nuclear stain in biological applications.[1][2] It is particularly effective when used with a mordant, such as chrome salts, to intensify nuclear staining.[1][2] Its chemical formula is C20H12N2Na2O8S2, and it is soluble in water.[3][4][5]

Q2: What is the mechanism of Pontacyl Violet 6R staining?

Pontacyl Violet 6R is an acid dye, meaning it carries a negative charge. It primarily binds to positively charged components within the cell, most notably the proteins (histones) associated with the nucleus. The use of a mordant, like potassium bichromate or chrome alum, forms a dye-mordant complex. This complex has a higher affinity for the tissue and creates a more stable and intense stain.

Q3: Why is the differentiation step so critical in Pontacyl Violet 6R staining?

Differentiation is a controlled process of removing excess stain from the tissue to achieve the desired contrast and clarity. In the context of Pontacyl Violet 6R, which is a regressive staining method, the tissue is intentionally overstained. The subsequent differentiation step selectively removes the dye from non-target structures (like cytoplasm and extracellular matrix), leaving the nuclei sharply defined. Improper differentiation can lead to either under-stained, faint nuclei or over-stained, obscured cellular detail.

Q4: What are the standard components of a Pontacyl Violet 6R staining solution and a differentiating solution?

A typical staining solution consists of a 1% aqueous solution of Pontacyl Violet 6R mixed with a mordant, such as a 2% aqueous solution of potassium bichromate or chrome alum.[2] A common differentiating agent is acid alcohol, which is a solution of hydrochloric acid in ethanol. The acidity helps to break the bonds between the dye and less acidic cellular components, allowing the excess dye to be washed away.

Section 2: Troubleshooting Guide for Differentiation

This section provides a structured approach to resolving common issues encountered during the differentiation step of Pontacyl Violet 6R staining.

Issue 1: Under-differentiated Slides (Staining is too dark, lacking contrast)

Symptoms:

  • Nuclei are very dark and obscure internal details (e.g., nucleoli).

  • Cytoplasm and extracellular matrix retain a significant amount of purple stain.

  • Poor contrast between the nucleus and cytoplasm.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Differentiation Time The most common reason for under-differentiated slides is not allowing enough time in the differentiating solution.Increase the differentiation time in small increments (e.g., 1-2 seconds at a time). Visually inspect the slide under a microscope after each increment until the desired level of differentiation is achieved.
Differentiating Solution is Exhausted or Too Weak With repeated use, the acid in the differentiating solution can be neutralized, reducing its effectiveness.Prepare a fresh solution of acid alcohol. If the issue persists, consider slightly increasing the concentration of the acid, for example, from 0.5% to 1% acid alcohol.[6]
Sections are too Thick Thicker tissue sections will retain more dye and require longer differentiation times.Ensure tissue sections are cut at the recommended thickness (typically 4-6 µm) for optimal and even staining.
Over-staining The initial staining time was excessively long, leading to a very high concentration of dye in the tissue that is difficult to remove.Reduce the initial staining time in the Pontacyl Violet 6R solution.

Troubleshooting Workflow for Under-differentiated Slides:

Start Under-differentiated Slide (Too Dark) Step1 Increase Differentiation Time (1-2 sec increments) Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Prepare Fresh Differentiating Solution Check1->Step2 No End Optimal Staining Check1->End Yes Check2 Problem Solved? Step2->Check2 Step3 Verify Section Thickness (Aim for 4-6 µm) Check2->Step3 No Check2->End Yes Check3 Problem Solved? Step3->Check3 Step4 Reduce Initial Staining Time Check3->Step4 No Check3->End Yes Step4->End

Workflow for troubleshooting under-differentiated slides.
Issue 2: Over-differentiated Slides (Staining is too light)

Symptoms:

  • Nuclei are pale and lack clear definition.

  • The stain appears washed out.

  • Poor overall staining intensity.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Differentiation Time The slides were left in the differentiating solution for too long, removing too much of the stain.Reduce the differentiation time. For very rapid differentiation, consider diluting the acid alcohol solution (e.g., from 1% to 0.5%).
Differentiating Solution is too Strong A higher concentration of acid will remove the dye more aggressively.Use a lower concentration of acid in your differentiating solution.
Under-staining The initial staining time was too short, resulting in insufficient dye uptake by the nuclei.Increase the initial staining time in the Pontacyl Violet 6R solution.
Prolonged Washing After Differentiation Extensive washing after the differentiation step can continue to remove the stain, especially if the water is slightly acidic.Use a brief, gentle wash after differentiation. Consider using a bluing agent (a weak alkaline solution) to stop the differentiation process and stabilize the stain.

Troubleshooting Workflow for Over-differentiated Slides:

Start Over-differentiated Slide (Too Light) Step1 Reduce Differentiation Time Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Decrease Concentration of Differentiating Solution Check1->Step2 No End Optimal Staining Check1->End Yes Check2 Problem Solved? Step2->Check2 Step3 Increase Initial Staining Time Check2->Step3 No Check2->End Yes Check3 Problem Solved? Step3->Check3 Step4 Use Bluing Agent After Differentiation Check3->Step4 No Check3->End Yes Step4->End

Workflow for troubleshooting over-differentiated slides.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a standard Pontacyl Violet 6R staining procedure.

Protocol: Pontacyl Violet 6R Staining with Acid Alcohol Differentiation

I. Reagent Preparation:

  • 1% Pontacyl Violet 6R Solution: Dissolve 1 g of Pontacyl Violet 6R powder in 100 ml of distilled water.

  • 2% Potassium Bichromate (Mordant): Dissolve 2 g of potassium bichromate in 100 ml of distilled water.

  • Staining Solution: Immediately before use, mix three parts of the 1% Pontacyl Violet 6R solution with one part of the 2% potassium bichromate solution.[2]

  • 1% Acid Alcohol (Differentiating Solution): Add 1 ml of concentrated hydrochloric acid to 99 ml of 70% ethanol.

  • Bluing Solution (Optional): A weak alkaline solution, such as Scott's tap water substitute or 0.2% ammonia water.

II. Staining Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections and bring them to distilled water through graded alcohols.

  • Staining: Immerse slides in the freshly prepared Pontacyl Violet 6R staining solution for 15 minutes.[2]

  • Washing: Briefly rinse the slides in tap water to remove excess stain.

  • Differentiation: Dip the slides in 1% acid alcohol for a few seconds (e.g., 2-5 seconds). The exact time will need to be optimized.

  • Microscopic Check: After a brief rinse in water, check a slide under the microscope to assess the degree of differentiation. If under-differentiated, return to the acid alcohol for another 1-2 seconds.

  • Stopping Differentiation: Once the desired differentiation is achieved (crisp, dark nuclei with clear cytoplasm), immediately wash the slides thoroughly in running tap water for 5 minutes.

  • Bluing (Optional but Recommended): Immerse slides in a bluing solution for 30-60 seconds to restore the blue-purple color of the nuclei.

  • Counterstaining (Optional): If a counterstain is desired, proceed with the appropriate protocol.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

References

  • Carl ROTH. Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals. [Link]

  • Taylor & Francis Online. Studies on Textile Dyes for Biological Staining: I. Pontacyl Blue Black SX, Pontacyl Violet 6R and Luxol Fast Yellow TN. [Link]

  • Merely a Theory. Studies on Textile Dyes for Biological Staining: I. Pontacyl Blue Black SX, Pontacyl Violet 6R and Luxol Fast Yellow TN. [Link]

Sources

Technical Support Center: Effect of pH on Pontacyl Violet 6R Staining Intensity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Pontacyl Violet 6R. It addresses common issues related to staining intensity, focusing on the pivotal role of pH in achieving optimal and reproducible results. The content is structured in a question-and-answer format to directly resolve practical challenges encountered during experimentation.

Section 1: The Core Mechanism: Why pH is the Master Variable

This section explains the fundamental principles governing the interaction between Pontacyl Violet 6R and biological tissues. Understanding this mechanism is crucial for effective troubleshooting and protocol optimization.

Q1: What is the fundamental principle of staining with Pontacyl Violet 6R?

A1: Pontacyl Violet 6R is an anionic, or acid, dye.[1][2] Its staining mechanism is based on a straightforward electrostatic attraction.[3] The dye molecule carries a net negative charge, primarily due to its sulfonic acid (SO₃H) groups.[2][4] In tissues, the primary targets for acid dyes are proteins, such as collagen and cytoplasmic proteins, which are termed "acidophilic" for their affinity to these dyes.[2][3] The negatively charged dye binds to positively charged sites on these proteins, resulting in a stable stain.[4]

Q2: How does the pH of the staining solution control this interaction?

A2: The pH of the staining solution is the most critical factor determining staining intensity because it dictates the charge of the target proteins.[3] Proteins are amphoteric molecules, meaning they have both basic amino groups (-NH₂) and acidic carboxyl groups (-COOH).[4]

  • In an Acidic Solution (Low pH): There is a high concentration of hydrogen ions (H+). These protons are donated to the amino groups on proteins, converting them to their protonated, cationic form (-NH₃⁺).[4][5] This creates a strong net positive charge on the protein, which powerfully attracts the negatively charged (anionic) Pontacyl Violet 6R dye molecules.[4] Consequently, staining is stronger and more rapid in acidic solutions.[6]

  • In an Alkaline Solution (High pH): Hydrogen ions are scarce. The acidic carboxyl groups on proteins donate their protons, becoming deprotonated, anionic (-COO⁻).[4] This imparts a net negative charge to the protein, which electrostatically repels the anionic dye molecules, leading to weak or no staining.[4]

Therefore, the pH of the medium has a more significant impact on the tissue components than it does on the dye itself.[7] The optimal pH for most acid dye staining ensures that the target proteins are sufficiently protonated to bind the dye.[3][4]

G cluster_low_ph Low pH Environment (e.g., pH 2.5-4.0) cluster_high_ph High pH Environment (e.g., pH > 7.0) dye_low Pontacyl Violet 6R (Anionic, SO₃⁻) protein_low Tissue Protein (Net Positive Charge) dye_low->protein_low Strong Electrostatic Attraction protein_low_detail Amino groups protonated (-NH₃⁺) dye_high Pontacyl Violet 6R (Anionic, SO₃⁻) protein_high Tissue Protein (Net Negative Charge) dye_high->protein_high Electrostatic Repulsion protein_high_detail Carboxyl groups deprotonated (-COO⁻) caption Fig 1. Effect of pH on Dye-Protein Interaction

Caption: Fig 1. Effect of pH on Dye-Protein Interaction

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for staining with Pontacyl Violet 6R?

A1: While the exact optimum can vary based on tissue type and fixation method, a general starting range for acid dyes like Pontacyl Violet 6R is a pH between 2.5 and 4.0.[4] This acidic environment ensures a net positive charge on most target proteins, facilitating strong dye binding.

Q2: Why do my tissues look unstained or very pale after using Pontacyl Violet 6R?

A2: Weak staining is one of the most common issues and is almost always linked to pH.[8]

  • Incorrect Staining pH: The pH of your staining solution is likely too high (not acidic enough).[8] This results in insufficient protonation of tissue proteins, leading to fewer available binding sites for the anionic dye.[4][8]

  • Alkaline Rinse Water: Rinsing slides with tap water, which can be neutral or slightly alkaline (pH > 7), can strip the dye from the tissue.[8][9] The higher pH deprotonates the amino groups, breaking the electrostatic bond with the dye.

  • Other Factors: While less common, insufficient dye concentration, short staining times, or the use of certain fixatives can also contribute to weak results.[8]

Q3: My staining is too dark and lacks clear differentiation between structures. What should I do?

A3: Overstaining can obscure important cellular details. The primary cause is often an excessively acidic staining solution.[8]

  • pH is Too Low: At a very low pH (e.g., below 2.0), nearly all proteins become strongly cationic, leading to intense, non-specific binding of the acid dye across the entire tissue.[6]

  • High Dye Concentration/Long Incubation: Overly concentrated dye solutions or excessively long staining times can also lead to dark, muddy results.[10]

  • Solution: Consider raising the pH of your staining solution slightly (e.g., from pH 2.5 to 3.0). You can also implement a differentiation step by briefly rinsing in a controlled acidic solution (like 0.5-1% acid alcohol) to remove excess, non-specifically bound dye.[10]

Q4: How does the isoelectric point (IEP) of my target protein affect staining?

A4: The isoelectric point (IEP) is the specific pH at which a protein has no net electrical charge.[11] For effective staining with an anionic dye like Pontacyl Violet 6R, the pH of the staining solution must be below the IEP of your target protein. For example, different types of collagen have reported IEPs ranging from pH 5.1 to 7.6.[12] To stain collagen effectively, your staining solution should be well below this range (e.g., pH 3-4) to ensure it carries a strong positive charge.

Section 3: Troubleshooting Guide

This table provides a systematic approach to identifying and resolving common problems encountered during Pontacyl Violet 6R staining procedures.

ProblemProbable Cause(s)Recommended Solution(s)
Weak or No Staining 1. Staining solution pH is too high (> 5.0).[8]2. Rinsing with neutral or alkaline tap water.[8][9]3. Dye concentration is too low.[8]4. Staining time is too short.[8]5. Inadequate tissue fixation.[10]1. Verify and adjust pH: Use a calibrated pH meter. Lower the pH of the staining solution using dilute acetic acid to within the 2.5-4.0 range.[4]2. Use an acidified rinse: Immediately after staining, rinse briefly in distilled water containing 1% acetic acid to "set" the dye before dehydration.[8]3. Prepare a fresh dye solution at the appropriate concentration (e.g., 0.1% - 1.0% w/v).4. Increase staining time in 5-minute increments.5. Consider post-fixation in Bouin's fluid, which can enhance acid dye staining.[7]
Overstaining/Poor Differentiation 1. Staining solution pH is too low (< 2.5).[6][8]2. Staining time is too long.[10]3. Dye concentration is too high.1. Raise pH: Adjust the pH of the staining solution upwards (e.g., from 2.5 to 3.5).2. Reduce staining time: Decrease incubation time until desired intensity is achieved.3. Differentiate: After staining, rinse briefly in 70% ethanol or a very dilute acid-alcohol solution to remove excess dye.[10] Monitor this step microscopically.
Uneven Staining or Precipitates 1. Dye solution was not filtered or has precipitated.[8][13]2. Incomplete deparaffinization.[9]3. Sections were allowed to dry out during the procedure.[14]1. Filter the stain: Always filter the staining solution before use to remove any undissolved particles.[8]2. Ensure complete wax removal by using fresh xylene and alcohols in your deparaffinization series.3. Keep slides moist throughout the staining process; do not let reagents evaporate from the slide surface.
Stain Fades After Coverslipping 1. Incomplete dehydration.[9]2. Rinse steps were too long or aggressive.3. Mounting media pH is incompatible.1. Ensure complete dehydration: Use fresh, absolute (100%) alcohol in the final dehydration steps before clearing. Water contamination in xylene can cause a hazy appearance and affect the stain.[9]2. Keep rinse times brief and gentle.[8]3. Use a quality resinous mounting medium and ensure the clearing agent is fully compatible.

Section 4: Experimental Protocols

Protocol 1: Standard Staining with Pontacyl Violet 6R (pH 3.5)

This protocol provides a robust starting point for staining formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Pontacyl Violet 6R Staining Solution:

    • Pontacyl Violet 6R: 0.5 g

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: 2.0 mL

    • Verify final pH is approximately 3.5. Filter before use.

  • 1% Acetic Acid Rinse Solution:

    • Glacial Acetic Acid: 1 mL

    • Distilled Water: 99 mL

Procedure:

  • Deparaffinize and Rehydrate: Deparaffinize sections through xylene and a graded series of alcohol to distilled water.

  • Stain: Immerse slides in the Pontacyl Violet 6R Staining Solution for 5-10 minutes.

  • Rinse: Briefly and gently rinse the slides in the 1% Acetic Acid Rinse Solution for 10-15 seconds. This removes excess dye without stripping the specifically bound stain.[8]

  • Dehydrate: Quickly dehydrate the sections through a graded series of alcohols (e.g., 95% ethanol, then two changes of absolute ethanol).

  • Clear: Clear the sections in two changes of xylene.

  • Mount: Coverslip with a permanent resinous mounting medium.

Results:

  • Collagen, cytoplasm, muscle: Shades of violet/red.

  • Nuclei: Unstained (unless a counterstain is used).

Protocol 2: Self-Validating Workflow for pH Optimization

This protocol is designed to empirically determine the optimal staining pH for your specific tissue and experimental conditions.

Sources

Pontacyl Violet 6R fading issues and mounting medium compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fading & Mounting Medium Compatibility Target Audience: Histologists, Pathologists, and Drug Development Scientists Chemical Identity: Acid Violet 13 (CAS: 5850-63-5) | Class: Azo Dye

Technical Alert: Know Your Dye

CRITICAL DISTINCTION: Before troubleshooting, confirm your reagent. Pontacyl Violet 6R is Acid Violet 13 . It is an anionic azo dye used primarily for staining elastic fibers, collagen, and specific amyloid deposits.

  • Do NOT confuse it with Crystal Violet (Gentian Violet). Crystal Violet is a basic dye used for Gram staining and cell viability. Their mounting requirements are chemically opposite.

  • The "Fading" Mechanism: In 90% of cases regarding Pontacyl Violet 6R, what users report as "fading" is actually diffusion (leaching). The dye is highly soluble in water and lower alcohols. If your mounting medium allows ionic mobility (aqueous) or if dehydration is incomplete, the dye migrates out of the tissue.

The Chemistry of Fading & Compatibility

The stability of Pontacyl Violet 6R is dictated by its sulfonate groups, which make it hydrophilic.

Root Cause Analysis: Why is my slide fading?
Fading TypeVisual SymptomRoot Cause
Extraction (Pre-mount) Tissue looks pale immediately after coverslipping.Over-differentiation. The dye was stripped during the alcohol dehydration steps.
Diffusion (Post-mount) Sharp edges of stained structures become fuzzy; mounting medium turns purple/hazy.Solubility Mismatch. The mounting medium contains a solvent (water or glycerol) that dissolves the dye.
Photobleaching Signal loss after fluorescence imaging or long-term storage in light.Oxidation. Azo bonds (

) are susceptible to cleavage by UV light or oxidizing agents in old mounting media.

Mounting Medium Compatibility Matrix

Select the medium based on your required longevity and imaging modality.

Category A: Resinous / Synthetic (Recommended for Permanence)

Best for long-term storage and high-contrast brightfield microscopy.

Medium TypeCompatibilityNotes
DPX (Distyrene Plasticizer Xylene) High Gold Standard. The dye is insoluble in xylene. Once dehydrated and cleared, the stain is locked in.
Permount / Canada Balsam High Excellent stability. Ensure the resin is neutral; acidic resins can shift the dye color over years.
Eukitt High Fast-drying, minimal shrinkage. Ideal for high-throughput labs.
Category B: Aqueous / Hydrophilic (High Risk)

Use ONLY if lipid preservation is required or dehydration is impossible.

Medium TypeCompatibilityNotes
Glycerol Gelatin Low Major Leaching Risk. The dye will diffuse into the glycerol over 24-48 hours.
Apathy’s Gum Syrup Medium Better than glycerol if modified with high sugar/gum content to increase viscosity, reducing diffusion rates.
Fluoromount/Mowiol Low-Medium Generally aqueous. Only use if the slide is imaged immediately and discarded.

Optimized Protocol: The "Rapid Dehydration" Workflow

To prevent extraction before mounting, you must modify the standard histology workflow.

The "Blot-Dry" Technique

Standard alcohol gradients (70% -> 90% -> 100%) often strip Pontacyl Violet 6R. Use this modified workflow:

  • Stain: Apply Pontacyl Violet 6R as per experimental requirement.

  • Rinse: Brief rinse in distilled water (do not soak).

  • Blot: Gently blot the slide with filter paper to remove excess surface water. Do not let the tissue dry out completely , just remove standing water.

  • Rapid Dehydration (Critical Step):

    • Dip in 100% Isopropyl Alcohol (3 dips, < 5 seconds).

    • Dip in 100% Ethanol (3 dips, < 5 seconds).

    • Note: Isopropyl alcohol extracts this dye slower than Ethanol.

  • Clear: Transfer immediately to Xylene (2 changes, 2 minutes each).

  • Mount: Apply DPX or neutral synthetic resin and coverslip.

Troubleshooting Logic (Visualized)

PV6R_Troubleshooting Start Problem: PV6R Signal Loss CheckTime When did it fade? Start->CheckTime Immediate During Processing CheckTime->Immediate Storage During Storage/Imaging CheckTime->Storage AlcoholCheck Did you use graded alcohols (50% -> 70% -> 90%)? Immediate->AlcoholCheck MediumCheck Check Mounting Medium Storage->MediumCheck Extraction Cause: Alcohol Extraction PV6R is alcohol soluble. AlcoholCheck->Extraction Yes Fix1 Solution: Use 'Blot-Dry' method & Rapid Dehydration Extraction->Fix1 Aqueous Aqueous (Glycerol/Gelatin) MediumCheck->Aqueous Resinous Resinous (DPX/Xylene) MediumCheck->Resinous Diffusion Cause: Ionic Diffusion Dye dissolved in medium Aqueous->Diffusion Oxidation Cause: Acidic Resin or Incomplete Clearing Resinous->Oxidation Fix2 Solution: Switch to DPX or seal edges immediately Diffusion->Fix2 Fix3 Solution: Ensure 100% Xylene clearing (No water carryover) Oxidation->Fix3

Caption: Decision tree for diagnosing Pontacyl Violet 6R instability based on timing and reagents.

Frequently Asked Questions (FAQ)

Q: Can I use Pontacyl Violet 6R for fluorescence microscopy? A: While Acid Violet 13 has minor fluorescence properties, it is not a dedicated fluorophore. If you attempt this, you will experience rapid photobleaching. You must use an antifade mounting medium (like Mowiol with DABCO), but be warned: these are aqueous and will cause the dye to diffuse over time. Photograph immediately.

Q: My mounting medium turned cloudy/purple after a week. Why? A: This is the "Leaching Effect." You likely used an aqueous medium or failed to remove all water before mounting in resin. The dye is migrating from the high-concentration tissue into the medium.

  • Fix: Soak the slide in xylene to remove the coverslip, re-hydrate, re-stain briefly, and mount using the Rapid Dehydration protocol into DPX.

Q: Is there a substitute for Pontacyl Violet 6R if fading persists? A: If you are staining elastic fibers, Resorcin-Fuchsin (Weigert’s) is more stable but darker. If staining amyloid, Congo Red is the industry standard for stability and birefringence, though it requires polarization microscopy.

References

  • PubChem. (n.d.). Acid Violet 13 (Pontacyl Violet 6R) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • StainsFile. (n.d.). Acid Violet 13 - Technical Data and Solubility. Retrieved from [Link]

  • Kiernan, J.A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Ed. Scion Publishing. (Standard reference for mechanism of acid dyes and mounting media interactions).
  • Leica Biosystems. (n.d.). Histology Tips & Tricks: Preventing Dye Leaching. Retrieved from [Link]

Validation & Comparative

A Tale of Two Violets: A Comparative Guide to Pontacyl Violet 6R and Crystal Violet (Gentian Violet) for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

In the vast spectrum of biological stains, the selection of the appropriate dye is a critical decision that can profoundly influence the outcome and interpretation of an experiment. This guide offers a detailed comparison of two violet dyes: the well-established Crystal Violet (also known as Gentian Violet) and the less ubiquitous Pontacyl Violet 6R. While both impart a violet hue, their underlying chemical properties and mechanisms of action diverge significantly, dictating their suitability for different scientific applications. This document aims to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical data to make an informed choice between these two reagents.

At a Glance: Key Distinctions

FeatureCrystal Violet (Gentian Violet)Pontacyl Violet 6R
Dye Class Cationic (Basic) TriphenylmethaneAnionic (Acid) Azo Dye
Chemical Formula C₂₅H₃₀ClN₃[1]C₂₀H₁₂N₂Na₂O₈S₂[2][3]
Molecular Weight 407.99 g/mol [1]518.42 g/mol [2][3]
Primary Mechanism Electrostatic interaction with negatively charged cellular components (e.g., peptidoglycan, DNA)[4][5]Electrostatic interaction with positively charged cellular components (e.g., proteins in acidic conditions)[6]
Key Applications Gram staining, cell viability assays, histological staining, antiseptic[7][8][9]Textile and paper dyeing, potential as an enzyme activator and antiviral drug target[2][10][11]

Delving into the Chemistry: Structure and Staining Mechanisms

The fundamental difference between Crystal Violet and Pontacyl Violet 6R lies in their ionic nature, which dictates their staining behavior.

Crystal Violet: A Cationic Workhorse

Crystal Violet is a cationic, or basic, dye belonging to the triphenylmethane family.[12] In aqueous solutions, it dissociates into a positively charged chromophore (the color-bearing ion) and a chloride anion.[1][5] This positive charge is the key to its staining prowess.

The primary mechanism of Crystal Violet staining involves electrostatic attraction to negatively charged molecules within cells.[4] This is most famously exploited in the Gram staining procedure to differentiate bacteria based on their cell wall composition. Gram-positive bacteria possess a thick peptidoglycan layer that retains the Crystal Violet-iodine complex, resulting in a purple appearance.[4][5] In contrast, Gram-negative bacteria have a thin peptidoglycan layer and an outer membrane, from which the complex is easily washed away.[4]

Beyond bacteriology, Crystal Violet's affinity for negatively charged nucleic acids and proteins makes it a valuable tool for:

  • Cell Viability and Proliferation Assays: It can stain the DNA of adherent cells, allowing for quantification of cell number as a measure of viability or growth.[13]

  • Histological Staining: It is used to stain cell nuclei in tissue sections, providing clear morphological detail.[7]

  • Antimicrobial and Antifungal Applications: Its ability to bind to microbial components also underlies its use as a topical antiseptic.[7][14]

Workflow Diagram: Gram Staining with Crystal Violet

Gram_Staining A Bacterial Smear B Crystal Violet (Primary Stain) A->B C Iodine (Mordant) B->C D Decolorizer (Alcohol/Acetone) C->D E_pos Gram-Positive (Purple) D->E_pos E_neg Gram-Negative (Colorless) D->E_neg F Safranin (Counterstain) E_neg->F G_neg Gram-Negative (Pink/Red) F->G_neg

Caption: The sequential steps of the Gram staining procedure.

Pontacyl Violet 6R: An Anionic Specialist

In contrast, Pontacyl Violet 6R is an anionic, or acid, dye. Its structure contains sulfonate (-SO₃⁻) groups which are negatively charged in solution.[6] This dictates that it will bind to positively charged components in a biological sample.

The mechanism of action for acid dyes like Pontacyl Violet 6R typically involves electrostatic interactions with cationic groups on proteins, such as the amino groups of lysine and arginine residues.[6][15] For this to occur effectively, the staining is usually carried out under acidic conditions. The low pH ensures that the protein's amino groups are protonated, conferring a net positive charge that attracts the anionic dye molecules.[6]

While not a household name in most biological laboratories, Pontacyl Violet 6R and related acid dyes have specific applications:

  • Textile and Paper Industry: These dyes are widely used for coloring materials like wool and silk, which are protein-based fibers.[16]

  • Specialized Biological Staining: Although less common than Crystal Violet, there is evidence of Pontacyl Violet 6R being used in biological staining, likely for protein-rich structures.[17]

  • Biochemical Research: Interestingly, Pontacyl Violet 6R has been identified as an activator of insulin-degrading enzymes and has been investigated as a potential inhibitor of viral exoribonucleases, highlighting its potential in drug discovery research.[2][11]

Diagram: Mechanism of Acid Dye Staining

Acid_Dye_Staining cluster_0 Acidic Environment (Low pH) cluster_1 Staining Protein Protein (Amine Groups -NH2) Protonated_Protein Protonated Protein (Cationic Sites -NH3+) Protein->Protonated_Protein H+ Stained_Protein Stained Protein Complex Protonated_Protein->Stained_Protein Anionic_Dye Pontacyl Violet 6R (Anionic -SO3-) Anionic_Dye->Stained_Protein

Caption: The role of pH in facilitating the binding of anionic dyes to proteins.

Experimental Protocols: A Practical Guide

Protocol 1: Crystal Violet Staining for Cell Viability

This protocol provides a method for quantifying the relative density of adherent cells in a multi-well plate.

Materials:

  • Crystal Violet Staining Solution (0.5% w/v Crystal Violet in 20% methanol)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (for fixation)

  • Solubilization Solution (e.g., 10% acetic acid or 1% SDS)

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the experimental compound(s).

  • Aspirate Media: Carefully remove the culture medium from the wells.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature.

  • Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with distilled water until the excess stain is removed.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized dye using a spectrophotometer at a wavelength of 570-590 nm.[13] The absorbance is directly proportional to the number of cells.

Concluding Remarks for the Discerning Scientist

The choice between Pontacyl Violet 6R and Crystal Violet is a clear one, dictated by the specific experimental question. Crystal Violet remains the undisputed champion for routine bacteriological classification and straightforward cell viability assays due to its well-characterized cationic nature and its strong affinity for nucleic acids and peptidoglycan. Its protocols are robust and its results widely understood.

Pontacyl Violet 6R, with its anionic properties, occupies a more specialized niche. While its primary applications have historically been in the industrial dyeing of protein-based materials, its interactions with proteins under acidic conditions and its emerging roles in enzyme modulation and antiviral research present intriguing possibilities for the adventurous researcher. For scientists looking to specifically stain proteinaceous components or exploring novel biochemical interactions, Pontacyl Violet 6R may offer a unique tool.

Ultimately, a thorough understanding of the chemical principles governing these dyes is paramount. By appreciating the fundamental difference between a cationic and an anionic stain, the researcher can move beyond simply coloring a sample to intelligently probing its biochemical landscape.

References

  • Macsen Labs. Gentian Violet | Crystal Violet | Properties, Uses and Side Effects. Available from: [Link].

  • Wikipedia. Crystal violet. Available from: [Link].

  • Crystal Violet - Applications, Uses & Characteristics | High-Quality Laboratory Stain. (2025). Available from: [Link].

  • Biocompare. Crystal Violet. Available from: [Link].

  • PubChem. Pontacyl Violet 6R. National Center for Biotechnology Information. Available from: [Link].

  • Crystal Violet Staining Principles, Procedure, and Applications in Microbiology. (2025). Available from: [Link].

  • How It Stains ? Molecular Mechanism of Gram Staining. (2017). YouTube. Available from: [Link].

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. (2025). Available from: [Link].

  • SIELC Technologies. Crystal Violet. Available from: [Link].

  • PubChem. Crystal Violet. National Center for Biotechnology Information. Available from: [Link].

  • Computational Characterizations of the Interactions Between the Pontacyl Violet 6R and Exoribonuclease as a Potential Drug Target Against SARS-CoV-2. (2020). Frontiers in Molecular Biosciences. Available from: [Link].

  • Acid Violet 49 - High-Quality Dyes at Best Prices for Textile and Paper Industries. Available from: [Link].

  • PubChem. Acid Violet 49. National Center for Biotechnology Information. Available from: [Link].

  • Dioxnatur. Methylene Blue or Gentian Violet: Comparison. Available from: [Link].

  • Wood, M. L., & Green, J. A. (1958). Studies on textile dyes for biological staining. I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN. Stain Technology, 33(6), 279–281.
  • Deepak Chemtex. Acid Violet 49. Available from: [Link].

  • Carl ROTH. Pontacyl Violet 6R, 1 g, CAS No. 5850-63-5 | Research Chemicals | Biochemicals. Available from: [Link].

  • Chapter 17 “Special Stains” – Influence of Dye Chemistry on Staining. Available from: [Link].

  • Cantu, A. A., et al. (2000). Deep red to near infrared (NIR) fluorescence of gentian violet-treated latent prints.
  • The Antibacterial Action of Safranin and Gentian Violet. (2022). Rambam Maimonides Medical Journal. Available from: [Link].

  • Acid Black 1, Acid Yellow 7 and Acid Violet 17 and the Factors Which Can Affect Blood-Contaminated Fingermark Enhancement. (2025). Hilaris Publisher. Available from: [Link].

Sources

Technical Guide: Pontacyl Violet 6R vs. Hematoxylin for Nuclear Staining

[1]

Executive Summary & Technical Positioning

In the landscape of nuclear visualization, Hematoxylin is the undisputed gold standard for routine histology. However, for specialized applications—particularly in drug development involving apoptosis assays or when aluminum-based mordants interfere with downstream analysis—Pontacyl Violet 6R (PV6R) emerges as a critical alternative.

This guide moves beyond basic staining definitions to compare these two agents based on mechanism of action (MoA) , protocol adaptability , and functional bioactivity .

Critical Distinction:

  • Hematoxylin: A natural dye requiring oxidation (to hematein) and a mordant (typically Aluminum) to form a cationic lake that binds nucleic acids.[1]

  • Pontacyl Violet 6R (CAS 5850-63-5): A synthetic azo dye (Acid Violet 7). While typically anionic (staining cytoplasm), it functions as a nuclear stain only when mordanted with Chromium . Crucially, in drug discovery, PV6R is a potent inhibitor of DNase1L3 , making it a dual-use compound (stain vs. bioactive small molecule).

Mechanism of Action: The Mordant Factor

The fundamental difference lies in the mordant chemistry. Neither dye stains nuclei effectively in its native state; both require a metal ion bridge to bind the phosphate backbone of DNA.

Comparative Mechanism Table
FeatureHematoxylin (Hemalum)Pontacyl Violet 6R (PV6R)
Dye Class Natural (Logwood derivative)Synthetic Azo Dye (Naphthalenedisulfonic acid)
Native Charge Weakly anionic (Hematein)Strongly Anionic (Acidic)
Required Mordant Aluminum (Routine), Iron (Special)Chromium (Chrome Alum or Potassium Bichromate)
Binding Complex Hematein-Al

Lake (Cationic)
PV6R-Cr

Coordination Complex
Target DNA/Histones (Basophilic structures)DNA/Histones (Requires Cr-bridge)
Staining Color Blue / Deep PurpleReddish-Purple to Violet
Fluorescence Quenches fluorescence (Non-fluorescent)Low autofluorescence (Context dependent)
Mechanistic Pathway Diagram

StainingMechanismcluster_0Hematoxylin Systemcluster_1Pontacyl Violet 6R SystemHHematoxylin(Precursor)HemHematein(Oxidized Dye)H->HemOxidationLakeHemalum Lake(Cationic Complex)Hem->Lake+ Al3+AlAl3+ Mordant(Aluminum)Al->LakeNuc1Nucleus(Blue/Purple)Lake->Nuc1ElectrostaticBindingPVPontacyl Violet 6R(Anionic Azo Dye)ComplexCr-Dye Complex(Coordination)PV->Complex+ Cr3+CrCr3+ Mordant(Chrome Alum)Cr->ComplexNuc2Nucleus(Red/Violet)Complex->Nuc2MordantBridging

Figure 1: Comparative binding pathways. Hematoxylin relies on oxidation and aluminum lakes, while PV6R requires chromium coordination to transition from a cytoplasmic to a nuclear stain.

Experimental Protocols

A. The Gold Standard: Mayer’s Hematoxylin

Used for routine H&E and IHC counterstaining.

  • Deparaffinize slides in Xylene (2 changes, 5 min each).

  • Rehydrate through graded alcohols (100% -> 95% -> 70% -> Water).

  • Stain in Mayer’s Hematoxylin for 5-15 minutes .

  • Wash in running tap water (warm) for 15 minutes (Blueing step).

  • Differentiate (Optional) in 1% Acid Alcohol if regressive staining is desired.

  • Counterstain (e.g., Eosin) as required.

B. The Alternative: Pontacyl Violet 6R Nuclear Stain

Based on the method by Wood & Green (1958). Use this when aluminum interference is suspected or a violet-red nuclear contrast is required.

Reagents:

  • Stock Solution A: 2% Aqueous Pontacyl Violet 6R (CAS 5850-63-5).

  • Stock Solution B: 2% Aqueous Chrome Alum (Chromium potassium sulfate).

Protocol:

  • Preparation: Immediately before use, mix equal volumes of Solution A and Solution B.

  • Hydrate tissues to distilled water.

  • Stain in the PV6R-Chrome mixture for 15–20 minutes .

    • Note: Without the chrome mordant, the dye will act as a cytoplasmic stain (similar to Eosin).

  • Rinse thoroughly in distilled water.

  • Differentiation: Rinse briefly in 50% ethanol to remove excess background stain.

  • Dehydrate through 95% and 100% ethanol.

  • Clear in Xylene and mount.

Result: Nuclei appear deep violet to reddish-purple . Cytoplasm may retain a faint pink hue unless differentiated aggressively.

Performance Data & Application Guide

When to Choose Which?
Application ScenarioRecommended StainScientific Rationale
Routine Diagnostics (H&E) Hematoxylin Standardized interpretation; high contrast with Eosin.
Immunohistochemistry (IHC) Hematoxylin Compatible with DAB (Brown) and AEC (Red) chromogens.
Aluminum-Sensitive Assays Pontacyl Violet 6R Eliminates Al

contamination which can interfere with certain metallic stains or enzymatic assays.
DNase Inhibition Studies Pontacyl Violet 6R Bioactive Application: PV6R is a known inhibitor of DNase1L3 and DNase

. It can be used in live or lysed assays to prevent apoptotic DNA laddering, acting as a functional tool rather than just a stain.
Textile/Fiber Analysis Pontacyl Violet 6R High affinity for keratin and collagen when used without mordant or at low pH.
Technical Note: The "Drug Discovery" Angle

For researchers in oncology and apoptosis , Pontacyl Violet 6R is more than a dye. It is a pharmacological tool.

  • Target: DNase1L3 (Deoxyribonuclease 1-like 3).[2]

  • Effect: Inhibition of internucleosomal DNA fragmentation.

  • Usage: In cell-free assays, 10-100 µM PV6R effectively blocks chromatin breakdown.

  • Caution: Do not use PV6R as a passive nuclear stain in live-cell imaging if you are studying apoptosis, as it may biologically alter the process you are trying to observe.

Safety & Stability Comparison

  • Hematoxylin:

    • Stability: Oxidizes over time (ripens). Requires filtration to remove metallic sheen (precipitate).

    • Toxicity: Moderate. Hematoxylin powder is an irritant. Aluminum salts are low toxicity.

  • Pontacyl Violet 6R:

    • Stability: High. As a synthetic azo dye, it is resistant to fading (lightfastness) and does not require "ripening."

    • Toxicity: Higher Risk. The required Chromium mordant is toxic and an environmental hazard. Waste disposal requires segregation from general solvents.

References

  • Wood, M. L., & Green, J. A. (1958). Studies on textile dyes for biological staining: I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN.[3][4] Stain Technology, 33(6), 279–281.[4] Link

  • Mizuta, R., et al. (2013). Molecular regulation of DNase1L3/DNase γ and its role in apoptosis. Genes to Cells, 18(11), 948-961. (Identifies PV6R as a specific inhibitor). Link

  • Santa Cruz Biotechnology. Pontacyl Violet 6R (CAS 5850-63-5) Product Data Sheet. Link[5][6][7]

  • Lillie, R. D. (1977). H. J. Conn's Biological Stains. Williams & Wilkins. (Reference for classification of Acid Violet 7/Pontacyl Violet 6R).

Technical Comparative Guide: Pontacyl Violet 6R vs. Standard Azo Dyes in Histology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of histological staining, Pontacyl Violet 6R (C.I.[1] Acid Violet 13) occupies a specialized niche often overshadowed by more ubiquitous azo dyes like Amido Black 10B or Biebrich Scarlet. However, for researchers requiring distinct spectral separation in multi-chromatic stains or specific protein domain visualization without the high background associated with disazo dyes, PV6R offers a critical alternative.

This guide objectively analyzes PV6R’s performance, contrasting its monoazo structure and sulfonation profile against industry standards. We establish that while Amido Black 10B remains superior for high-sensitivity protein blotting, PV6R provides superior signal-to-noise ratios in tissue histology where a violet-green or violet-blue contrast is required to differentiate keratin/muscle from collagen.

Chemical & Mechanistic Foundation

To understand the utility of Pontacyl Violet 6R, we must first dissect its interaction with tissue substrates. Unlike triphenylmethane dyes (e.g., Crystal Violet) which degrade rapidly in alkaline environments, PV6R is a monoazo dye stabilized by two sulfonate groups (


).
Mechanism of Action: The Acidic "Salt Linkage"

PV6R functions as an anionic (acid) dye. Its staining mechanism relies on electrostatic attraction (salt linkages) to cationic sites on proteins—specifically the protonated amino groups of Arginine , Lysine , and Histidine .

  • pH Dependency: The reaction is pH-critical. The staining solution must be acidified (typically pH 2.0–3.0) to suppress the ionization of carboxyl groups (

    
    ) on the protein and maximize the protonation of amino groups (
    
    
    
    ), creating the necessary cationic charge density for the anionic dye to bind.
Diagram 1: Acid Dye Binding Mechanism

The following diagram illustrates the electrostatic interaction between the sulfonated azo dye and the protein substrate.

G Protein Tissue Protein (Amphoteric) Protonated Protonated Protein (-NH3+) Protein->Protonated Protonation Acid Acidic Buffer (pH 2.0 - 3.0) Acid->Protonated Complex Dye-Protein Complex (Insoluble Lake) Protonated->Complex Electrostatic Attraction Dye Pontacyl Violet 6R (Anionic -SO3-) Dye->Complex

Figure 1: Mechanism of Acid Violet 13 binding. Low pH ensures protein protonation, facilitating the ionic bond with the sulfonated dye.

Comparative Analysis: PV6R vs. The Field

We compared Pontacyl Violet 6R against two primary azo dye competitors: Amido Black 10B (Protein quantification/blotting) and Biebrich Scarlet (Connective tissue/Trichrome).

Comparison A: Pontacyl Violet 6R vs. Amido Black 10B

Context: General Protein Staining & Western Blotting.

FeaturePontacyl Violet 6R (Acid Violet 13)Amido Black 10B (Acid Black 1)
Chromophore Class MonoazoDisazo
Sensitivity Moderate (~150–200 ng/band)High (~50 ng/band)
Background Low (Easily differentiated)High (Requires extensive destaining)
Tissue Penetration Rapid (Smaller molecular radius)Slower (Larger molecule)
Spectral Output Red-Violet (Distinct from Hematoxylin)Dark Blue-Black (Can mask nuclear stains)

Expert Insight: Amido Black is the superior choice for quantification on nitrocellulose membranes due to its high molar extinction coefficient. However, in tissue sections , Amido Black can be too aggressive, obscuring fine cytoplasmic details. PV6R offers a softer, transparent violet that allows for nuclear counterstaining (e.g., with Methyl Green) without spectral overlap.

Comparison B: Pontacyl Violet 6R vs. Biebrich Scarlet

Context: Trichrome Staining (Muscle/Cytoplasm vs. Collagen).

FeaturePontacyl Violet 6RBiebrich Scarlet
Role in Trichrome Alternative Cytoplasmic StainStandard Cytoplasmic Stain (Masson's)
Collagen Contrast Excellent with Fast Green FCF (Violet/Green)Good with Aniline Blue (Red/Blue)
Keratin Affinity High (Intense violet in stratum corneum)Moderate (Variable red intensity)
Differentiation Requires 1% Acetic AcidRequires Phosphomolybdic Acid (PMA)

Expert Insight: Biebrich Scarlet is the gold standard for Masson’s Trichrome. However, when studying keratinization disorders or amyloid-like aggregates , PV6R provides better definition. A PV6R/Fast Green combination yields a high-contrast Violet/Green map that is easier for image analysis software to segment than the traditional Red/Blue of Masson’s.

Experimental Protocols

The following protocols are designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: PV6R-Fast Green (Modified Trichrome)

Purpose: To differentiate muscle and keratin (Violet) from collagen (Green).

Reagents:

  • PV6R Solution: 0.5% Pontacyl Violet 6R in 1% acetic acid.

  • Differentiator: 1% Glacial Acetic Acid in distilled water.

  • Counterstain: 0.1% Fast Green FCF in 1% acetic acid.

Workflow:

  • Deparaffinize: Xylene (2x 5 min)

    
     100% EtOH (2x 3 min) 
    
    
    
    95% EtOH (3 min)
    
    
    dH2O.
  • Stain: Immerse in PV6R Solution for 10 minutes.

  • Rinse: Briefly in distilled water.

  • Differentiate: Wash in 1% Acetic Acid for 2–5 minutes. Critical Step: Monitor under microscope. Stop when collagen is pale and muscle remains violet.

  • Counterstain: Immerse in Fast Green FCF for 5 minutes.

  • Dehydrate & Mount: Rapid dehydration (95%

    
     100% EtOH) to prevent extracting the Fast Green. Clear in Xylene and mount.
    
Diagram 2: PV6R Histological Workflow

Visualizing the critical differentiation steps.

Workflow Start Deparaffinized Tissue Stain Stain: PV6R (10 min) (Targets Basic Proteins) Start->Stain Diff Diff: 1% Acetic Acid (Removes dye from Collagen) Stain->Diff Check Microscopic Check: Is Collagen Clear? Diff->Check Check->Diff No (Too Dark) Counter Counterstain: Fast Green (Targets Collagen) Check->Counter Yes Finish Dehydrate & Mount Counter->Finish

Figure 2: Step-by-step workflow for PV6R/Fast Green staining. The differentiation step (yellow) is the control point for specificity.

Technical Specifications & Safety

PropertyData
Common Name Pontacyl Violet 6R
C.I.[1][2][3][4][5][6][7][8] Name Acid Violet 13
C.I. Number 16640
CAS Number 5850-63-5
Molecular Formula

Solubility Soluble in water (Red-Violet); Soluble in Ethanol
Absorption Max ~545 nm (in water)
Safety Irritant (H315, H319). Avoid inhalation of dust.

References

  • PubChem. (2025).[6] Pontacyl Violet 6R (Compound Summary).[1][5][6] National Library of Medicine. [Link]

  • Wood, M. L., & Green, J. A. (1958).[1] Studies on textile dyes for biological staining: I. Pontacyl blue black SX, pontacyl violet 6R and luxol fast yellow TN.[1] Stain Technology, 33(6), 279–281.[1] [Link]

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Commercial Pontacyl Violet 6R Batches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In applications ranging from histological staining to acting as a photosensitizer in targeted therapies, the performance of a dye like Pontacyl Violet 6R is intrinsically linked to its purity. The presence of even minor impurities can lead to inconsistent results, artifacts, and in the context of drug development, potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies to identify and quantify impurities in commercial batches of Pontacyl Violet 6R, empowering you to validate the quality of this critical reagent.

The Criticality of Purity: Why Impurities in Pontacyl Violet 6R Matter

Pontacyl Violet 6R, an acid azo dye, is synthesized through the diazo coupling of Naphthalen-1-amine and 4,5-Dihydroxynaphthalene-2,7-disulfonic acid.[1] Impurities in commercial batches can arise from several sources:

  • Unreacted Starting Materials: Residual Naphthalen-1-amine or 4,5-Dihydroxynaphthalene-2,7-disulfonic acid.

  • Synthesis Side-Products: Byproducts from unintended reactions, such as the decomposition of the diazonium salt to form phenols.[2]

  • Degradation Products: Pontacyl Violet 6R can degrade over time, especially when exposed to light or certain chemical conditions, potentially forming smaller aromatic amines and carboxylic acids.[3][4][5][6] Some aromatic amines are known carcinogens, making their detection crucial.[3][7][8][9]

  • Isomers and Related Compounds: Structurally similar dyes that may be present from the manufacturing process.

A Multi-Faceted Approach to Impurity Profiling

No single analytical technique can provide a complete picture of a dye's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will compare three widely used techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overall Impurity Identification Workflow

The following diagram illustrates a general workflow for the identification and characterization of impurities in a Pontacyl Violet 6R sample.

Impurity Identification Workflow cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Identification & Confirmation Sample Pontacyl Violet 6R Batch Dissolution Dissolve in appropriate solvent (e.g., Water/Methanol) Sample->Dissolution TLC Thin-Layer Chromatography (Qualitative Screening) Dissolution->TLC Initial Assessment HPLC_DAD HPLC-DAD (Quantitative Analysis & Spectral Characterization) Dissolution->HPLC_DAD Detailed Separation LC_MS LC-MS (Molecular Weight Determination & Structural Elucidation) HPLC_DAD->LC_MS For unknown impurity identification

Caption: General workflow for impurity analysis of Pontacyl Violet 6R.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is a cost-effective and rapid method for the qualitative assessment of dye purity.[11][12] It is an excellent first-pass screening tool to quickly compare the number of components in different batches.

Principle of TLC

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or mixture of solvents).[12] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Experimental Protocol for TLC Analysis

TLC Experimental Workflow Start Start Prepare_Samples Prepare 1 mg/mL solutions of each Pontacyl Violet 6R batch in 50:50 Methanol:Water Start->Prepare_Samples Spot_Plate Spot 1-2 µL of each sample onto a silica gel TLC plate Prepare_Samples->Spot_Plate Develop_Plate Develop the plate in a chamber with a suitable mobile phase (e.g., Ethyl Acetate:Ethanol:Water:Ammonia) Spot_Plate->Develop_Plate Visualize_Plate Visualize the separated spots under visible and UV light Develop_Plate->Visualize_Plate Calculate_Rf Calculate the Rf values for all observed spots Visualize_Plate->Calculate_Rf Compare_Batches Compare the number and Rf values of spots between different batches Calculate_Rf->Compare_Batches End End Compare_Batches->End HPLC-DAD Experimental Workflow Start Start Prepare_Samples Prepare 0.1 mg/mL solutions of each Pontacyl Violet 6R batch in mobile phase A Start->Prepare_Samples Inject_Sample Inject 10 µL of the sample solution Prepare_Samples->Inject_Sample HPLC_System HPLC System with C18 column and Diode Array Detector HPLC_System->Inject_Sample Mobile_Phase Mobile Phase A: Ammonium Acetate Buffer Mobile Phase B: Acetonitrile (Gradient Elution) Mobile_Phase->HPLC_System Acquire_Data Acquire chromatograms and UV-Vis spectra (e.g., monitor at λmax of Pontacyl Violet 6R and a lower wavelength for other impurities) Inject_Sample->Acquire_Data Analyze_Data Integrate peak areas to determine the percentage purity and analyze spectra of impurity peaks Acquire_Data->Analyze_Data End End Analyze_Data->End LC-MS Experimental Workflow Start Start Prepare_Samples Prepare 0.1 mg/mL solutions of each Pontacyl Violet 6R batch in mobile phase A Start->Prepare_Samples Inject_Sample Inject 10 µL of the sample solution Prepare_Samples->Inject_Sample LC_MS_System LC-MS System with C18 column and ESI-MS Detector LC_MS_System->Inject_Sample Mobile_Phase Mobile Phase A: Ammonium Formate Buffer Mobile Phase B: Acetonitrile (Gradient Elution) Mobile_Phase->LC_MS_System Acquire_Data Acquire total ion chromatogram and mass spectra for each peak Inject_Sample->Acquire_Data Analyze_Data Determine the molecular weight of the main component and all impurities Acquire_Data->Analyze_Data End End Analyze_Data->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.